Methyltetrazine-amine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCOJRPYFRRONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NN=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyltetrazine-amine: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of methyltetrazine-amine, a critical reagent in the field of bioconjugation and drug development. Its unique characteristics make it an invaluable tool for creating precisely engineered biomolecules. This document details its chemical and physical properties, stability profile, and provides experimental protocols for its synthesis and application.
Core Chemical and Physical Properties
This compound, systematically named (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, is a bioorthogonal chemical reporter containing a reactive amine group. This primary amine allows for its conjugation to various molecules of interest, while the methyltetrazine moiety facilitates a highly selective and rapid reaction with strained alkenes, most notably trans-cyclooctene (TCO). This reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, is a cornerstone of modern "click chemistry".
The key physical and chemical properties of this compound and its common hydrochloride salt are summarized below for easy reference and comparison.
| Property | This compound | This compound HCl | Source(s) |
| Molecular Formula | C₁₀H₁₁N₅ | C₁₀H₁₂ClN₅ | [1][2] |
| Molecular Weight | 201.23 g/mol | 237.69 g/mol | [1][3] |
| CAS Number | 1345955-28-3 | 1596117-29-1 | [1][3] |
| Appearance | Pink to purple solid | Red to dark purple powder/crystals | [4][5] |
| Solubility | Soluble in MeOH, DMSO, DMF | Soluble in water, DMSO, DMF | [4][5] |
| Purity | >95% (HPLC) | >95% (HPLC) | [2][4] |
Stability Profile of this compound
A significant advantage of this compound over other tetrazine derivatives is its enhanced stability, particularly in aqueous environments. The presence of the electron-donating methyl group on the tetrazine ring increases its stability against degradation.[][7] This improved stability allows for its use in a wider range of chemical transformations and facilitates long-term storage, especially in aqueous buffers.[3][4]
While qualitative assessments consistently highlight its superior stability, comprehensive quantitative data across a broad range of pH and temperature conditions is limited. However, studies on analogous methyl-substituted tetrazines provide valuable insights into their stability under physiological conditions.
Factors Influencing Stability:
-
pH: Tetrazines can be susceptible to degradation in strongly acidic or basic conditions. While this compound shows good stability under neutral and physiological pH, extreme pH values may lead to decomposition. One study on a different tetrazine derivative showed increased degradation in basic aqueous solutions.
-
Temperature: As with most chemical compounds, higher temperatures can accelerate the degradation of tetrazines.
-
Nucleophiles: The presence of strong nucleophiles can lead to the degradation of the electron-deficient tetrazine ring.[]
Quantitative Stability Data:
A comparative study of different tetrazine derivatives provided the following stability data for a methyl-substituted tetrazine in Phosphate-Buffered Saline (PBS) at pH 7.4 and 37°C.
| Compound | % Remaining after 14h in PBS (pH 7.4, 37°C) |
| (4-(6-Methyl -1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | >96% |
This data underscores the high stability of methyl-substituted tetrazines under common biological experimental conditions.
Experimental Protocols
Synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
This protocol is adapted from a published synthesis of this compound hydrochloride.
Materials:
-
4-(Aminomethyl)benzonitrile
-
Acetamidine hydrochloride
-
Anhydrous hydrazine
-
Sodium nitrite (NaNO₂)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
HPLC for purification
-
Anion exchange resin
Procedure:
-
Combine 2 mmol of 4-(aminomethyl)benzonitrile and 10 mmol of acetamidine hydrochloride in a reaction vessel under a nitrogen atmosphere.
-
Slowly add 2 mL of anhydrous hydrazine to the solid mixture with stirring. Caution: This reaction generates ammonia gas and should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to 80°C and stir for 30 minutes.
-
Cool the reaction mixture and suspend it in a mixture of 25 mL of MeCN, 10 mL of MeOH, and 4 mL of TFA. This should result in a clear solution.
-
Add 10 mmol of solid NaNO₂ to the solution and stir for 15 minutes.
-
Remove the solvent by rotary evaporation.
-
Wash the residue with DCM and discard the organic phase.
-
Dissolve the remaining oil in 50 mL of water and saturate with solid NaHCO₃.
-
Extract the aqueous solution with DCM.
-
Combine the DCM fractions and concentrate the solution.
-
Purify the resulting TFA salt of the product by HPLC using a suitable gradient.
-
Perform anion exchange to obtain the hydrochloride salt, resulting in a red/purple crystalline solid.
General Protocol for Antibody Labeling with this compound
This protocol describes the conjugation of this compound to an antibody via its primary amine, followed by reaction with a TCO-modified molecule. This is a two-step process involving the activation of a carboxylate-containing methyltetrazine derivative and its subsequent reaction with the antibody. For direct use of this compound, it would first need to be functionalized with a group reactive towards the target biomolecule. The following protocol assumes the use of a commercially available methyltetrazine-NHS ester for simplicity.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
TCO-functionalized molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Step 1: Antibody Modification with Methyltetrazine-NHS Ester
-
Prepare a stock solution of the antibody in PBS (pH 7.4) at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of Methyltetrazine-NHS ester in anhydrous DMSO immediately before use.
-
Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted methyltetrazine-NHS ester by size-exclusion chromatography.
Step 2: Bioorthogonal Ligation with TCO-functionalized Molecule
-
Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
Add the TCO-functionalized molecule to the solution of the methyltetrazine-modified antibody. A slight molar excess (1.1 to 1.5 equivalents) of the TCO-reagent is often used.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.
-
The final antibody conjugate can be purified from excess TCO-reagent by size-exclusion chromatography if necessary.
Visualizations of Key Processes
Inverse Electron Demand Diels-Alder (iEDDA) Reaction Pathway
The core reactivity of this compound lies in its rapid and specific reaction with trans-cyclooctene (TCO). This bioorthogonal "click" reaction proceeds via an inverse electron demand Diels-Alder cycloaddition, forming a stable dihydropyridazine linkage and releasing nitrogen gas.
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction.
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical experimental workflow for labeling a protein with a small molecule using this compound and TCO as the bioorthogonal ligation pair.
Caption: A typical workflow for protein bioconjugation.
References
An In-depth Technical Guide to the Synthesis and Purification of Methyltetrazine-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Methyltetrazine-amine, a critical reagent in bioconjugation and drug development. The document details the underlying chemical principles, experimental protocols, and characterization data for this versatile molecule.
Introduction
This compound, formally known as (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, is a key player in the field of bioorthogonal chemistry.[1] Its tetrazine moiety participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO).[1] This "click chemistry" reaction is highly efficient under physiological conditions, making it an invaluable tool for labeling and conjugating biomolecules in complex biological systems.[1] The primary amine group on the benzyl ring provides a convenient handle for attaching the methyltetrazine core to various molecules of interest, including proteins, antibodies, and nanoparticles, for applications in targeted drug delivery, in vivo imaging, and diagnostics.[2][3]
Synthesis of this compound
The synthesis of asymmetrically substituted tetrazines like this compound can be challenging. However, a common and effective approach involves a condensation reaction between a nitrile and an amidine with hydrazine, followed by an oxidative aromatization step. The Pinner reaction is a classical method for synthesizing tetrazines, and variations of this approach are often employed.
A plausible synthetic route to this compound starts from 4-cyanobenzylamine and acetamidine, reacting with a hydrazine source, followed by oxidation to form the stable tetrazine ring.
General Reaction Scheme
Caption: General Synthesis Workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for tetrazine synthesis.
Materials:
-
4-cyanobenzylamine hydrochloride
-
Acetamidine hydrochloride
-
Anhydrous hydrazine
-
A suitable transition metal catalyst (e.g., zinc triflate or nickel salt)
-
Anhydrous solvent (e.g., THF or dioxane)
-
Oxidizing agent (e.g., sodium nitrite, manganese dioxide)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-cyanobenzylamine hydrochloride, acetamidine hydrochloride, and the transition metal catalyst.
-
Solvent Addition: Add the anhydrous solvent to the flask and stir the mixture to ensure homogeneity.
-
Hydrazine Addition: Slowly add anhydrous hydrazine to the reaction mixture at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Oxidation: Upon completion of the condensation reaction, cool the mixture in an ice bath. Slowly add an oxidizing agent to the reaction mixture to form the aromatic tetrazine ring. This step is often accompanied by a color change to a characteristic pink or purple hue.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials, intermediates, and byproducts. A combination of chromatographic techniques is often employed to achieve high purity.
Purification Workflow
Caption: Purification Workflow for this compound.
Experimental Protocol: Purification
Method 1: Silica Gel Column Chromatography
For initial purification, column chromatography using silica gel is effective. Due to the basic nature of the amine, it is often beneficial to use a mobile phase containing a small amount of a basic modifier, such as triethylamine, to prevent peak tailing. Alternatively, amine-functionalized silica can be used.
-
Stationary Phase: Silica gel (230-400 mesh) or amine-functionalized silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol. A small percentage of triethylamine (0.1-1%) can be added to the mobile phase to improve peak shape.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For achieving high purity (>98%), RP-HPLC is the method of choice.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Procedure:
-
Dissolve the partially purified product in the mobile phase.
-
Inject the solution onto the HPLC system.
-
Run a gradient elution to separate the product from impurities.
-
Collect the fraction corresponding to the product peak.
-
Lyophilize the collected fraction to obtain the pure product as its corresponding salt (e.g., TFA salt).
-
Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Parameter | Typical Value | Source |
| Appearance | Pink to purple solid | [1] |
| Molecular Formula | C₁₀H₁₁N₅ | [4] |
| Molecular Weight | 201.23 g/mol | [4] |
| Purity (HPLC) | >95% to >99% | [2][3][5] |
| Yield (after purification) | 15-30% (representative for similar compounds) | [6] |
| Storage | -20°C, protected from light | [1] |
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include those for the methyl group on the tetrazine ring, the aromatic protons on the benzene ring, and the methylene protons of the amine group.
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for this compound is at m/z 202.1.
Application in Bioconjugation
The primary application of this compound is in bioconjugation via the iEDDA reaction. After coupling a molecule of interest to the amine functionality, the tetrazine can react with a TCO-modified biomolecule.
Caption: Bioorthogonal Conjugation using this compound.
This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and requirements.
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyltetrazine amine | 1345955-28-3 | FM164533 [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Methyltetrazine-Amine in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of methyltetrazine-amine in click chemistry, specifically focusing on the inverse-electron-demand Diels-Alder (IEDDA) reaction. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this powerful bioorthogonal tool for their work in bioconjugation, labeling, and diagnostics.
Introduction to this compound in Click Chemistry
This compound is a key reagent in the field of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] It belongs to the tetrazine family of compounds, which are characterized by a six-membered aromatic ring containing four nitrogen atoms. The "amine" functional group provides a versatile handle for conjugation to various biomolecules.
The primary utility of this compound lies in its participation in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and exhibit high thermodynamic driving force. Specifically, methyltetrazines are cornerstone reactants in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest and most selective bioorthogonal reactions known.[2] This reaction's biocompatibility, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst, makes it exceptionally suitable for applications in living cells and organisms.[1][3]
The methyl group on the tetrazine ring enhances the stability of the compound compared to unsubstituted tetrazines, allowing for easier handling and storage, particularly in aqueous buffers.[4] While this substitution slightly reduces the reaction rate compared to some other tetrazine derivatives, the trade-off for increased stability is often advantageous for many biological applications.[1]
The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The click reaction involving this compound is a classic example of an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-deficient dienophile. In the IEDDA reaction, these electronic roles are reversed.
-
The Diene: The 1,2,4,5-tetrazine ring of this compound is an electron-deficient diene due to the high electronegativity of the four nitrogen atoms in the aromatic ring.
-
The Dienophile: The tetrazine reacts with an electron-rich dienophile, which is typically a strained alkene or alkyne, such as a trans-cyclooctene (TCO) or a norbornene derivative.[1]
The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable, bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂). This nitrogen extrusion is the thermodynamic driving force for the reaction and renders it irreversible. The final product is a stable dihydropyridazine conjugate.[5]
Quantitative Data
The kinetics of the IEDDA reaction between methyltetrazine derivatives and various dienophiles have been studied to provide quantitative measures of their reaction rates. The second-order rate constants (k₂) are a key metric for comparing the efficiency of different click chemistry pairs.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Conditions |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 330 ± 20 | 37°C in PBS, pH 7.4 |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | 0.28 ± 0.01 | 37°C in PBS, pH 7.4 |
| Various substituted tetrazines | trans-cyclooctene (TCO) | 1 - 1,000,000 | General range |
| Methyltetrazine derivatives | trans-cyclooctene (TCO) | >800 | General |
Note: The reaction rates are highly dependent on the specific substituents on both the tetrazine and the dienophile, as well as the reaction conditions.[2][5][6]
The yield of the conjugation reaction is generally very high, often quantitative, due to the rapid and irreversible nature of the IEDDA reaction.[7]
The stability of this compound is significantly improved compared to unsubstituted tetrazine-amine, especially in aqueous buffers.[4] The stability of the resulting dihydropyridazine conjugate is also excellent, making it suitable for long-term studies.[1]
Experimental Protocols
The following are generalized protocols for the labeling of proteins and nucleic acids using methyltetrazine derivatives. It is important to optimize these protocols for each specific application.
Protein Labeling with Methyltetrazine-NHS Ester
This protocol describes the labeling of a protein with a methyltetrazine-N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues and the N-terminus) on the protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.5
-
Desalting column (e.g., PD-10)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it for an appropriate buffer like PBS.
-
-
NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mg/mL stock solution of Methyltetrazine-NHS ester in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.0-8.5 by adding a calculated volume of 1 M NaHCO₃.
-
Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted Methyltetrazine-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The protein concentration and degree of labeling can be determined by UV-Vis spectrophotometry.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Labeling of 5'-Amine-Modified Oligonucleotides
This protocol outlines the labeling of an oligonucleotide that has been synthesized with a primary amine at the 5' terminus.
Materials:
-
5'-Amine-modified oligonucleotide
-
Methyltetrazine-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Ethanol (100% and 70%)
-
3 M Sodium acetate
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the 5'-amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
-
NHS Ester Stock Solution:
-
Prepare a 10 mg/mL stock solution of Methyltetrazine-NHS ester in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the oligonucleotide solution with 0.1 M sodium bicarbonate buffer (pH 8.5) to the desired final volume and concentration.
-
Add a 10- to 50-fold molar excess of the Methyltetrazine-NHS ester stock solution to the oligonucleotide solution.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature, protected from light.
-
-
Purification (Ethanol Precipitation):
-
To the reaction mixture, add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet.
-
-
Resuspension and Storage:
Conclusion
This compound is a powerful and versatile tool in the field of click chemistry. Its participation in the rapid and selective inverse-electron-demand Diels-Alder reaction allows for the efficient and stable conjugation of biomolecules in a variety of contexts, from in vitro studies to applications in living organisms. The enhanced stability of the methyltetrazine core provides a practical advantage for many experimental setups. By understanding the core mechanism of action and following optimized experimental protocols, researchers can effectively harness the power of this compound for their specific needs in drug development, diagnostics, and fundamental biological research.
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
Literature review of methyltetrazine bioorthogonal reactions.
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. Among the array of bioorthogonal tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a strained dienophile stands out for its exceptionally fast kinetics and remarkable specificity.[1][2] This reaction's biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts, has propelled its use in a wide array of applications, from live-cell imaging and diagnostics to the development of targeted therapeutics like antibody-drug conjugates.[3][4][][6]
This guide provides an in-depth overview of the core principles of methyltetrazine bioorthogonal chemistry, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of key workflows.
Core Reaction Mechanism: The IEDDA Cycloaddition
The ligation between a methyltetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is a type of "click chemistry" that proceeds via a [4+2] inverse-electron-demand Diels-Alder cycloaddition.[1][7] In this reaction, the electron-deficient methyltetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[1] The initial cycloaddition forms an unstable tricyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction. This second step is irreversible and results in the elimination of dinitrogen (N₂) gas, a key driving force for the reaction, to yield a stable dihydropyridazine product.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 6. researchgate.net [researchgate.net]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Methyltetrazine-amine: A Technical Overview of its Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physical and chemical characteristics of Methyltetrazine-amine, a critical reagent in the field of bioconjugation. Its unique properties make it a valuable tool in various applications, including drug delivery, medical imaging, and diagnostics.
Physical and Chemical Properties
This compound is a stable derivative of tetrazine-amine, offering enhanced stability for use in a broader range of chemical transformations and improved long-term storage, particularly in aqueous buffers.[1] The hydrochloride salt form is often supplied to further improve its stability and handling.
The physical appearance of this compound is consistently reported as a colored solid. The specific color can vary, with descriptions including purple, purplish-red, and pink.[1][2][3][4] It is typically available in a solid form, such as a powder or crystals.[1][3][4]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Color | Purple to purplish red, Pink | [1][2][3][4] |
| Physical Form | Solid, Powder, or Crystals | [1][3][4] |
| Molecular Formula | C₁₀H₁₁N₅ | [4][5][6] |
| Molecular Weight | 201.23 g/mol | [4][5] |
| Purity | >95% | [1][3] |
| Solubility | Soluble in Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) | [1][3] |
| Storage | -20°C, protect from light | [2][3][6] |
Core Application: Bioorthogonal Chemistry
This compound is a key reagent in "click chemistry," specifically in the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction.[3] This bioorthogonal reaction is exceptionally fast and selective, allowing for the conjugation of biomolecules in complex biological environments without interfering with native biochemical processes.[3]
The reaction involves the highly efficient and specific ligation of a tetrazine moiety with a strained alkene, such as a trans-cyclooctene (TCO), to form a stable dihydropyridazine linkage.[3][6] This process is biocompatible and occurs under mild buffer conditions without the need for a copper catalyst or reducing agents.[3]
The following diagram illustrates the general workflow for the bioconjugation of a target molecule using this compound and a TCO-modified counterpart.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers. However, the general application in bioconjugation via the iEDDA reaction follows a straightforward procedure.
General Protocol for Bioconjugation:
-
Dissolution: Dissolve the this compound reagent and the trans-cyclooctene (TCO) modified biomolecule in a suitable aqueous buffer, such as phosphate-buffered saline (PBS).
-
Reaction: Mix the two solutions at room temperature. The reaction proceeds rapidly without the need for catalysts.
-
Incubation: Allow the reaction to proceed for a specified time, typically ranging from minutes to a few hours, depending on the concentration of the reactants.
-
Purification (Optional): If necessary, the resulting bioconjugate can be purified from unreacted components using standard biochemical techniques such as size-exclusion chromatography or dialysis.
Note: The stability of this compound is significantly improved compared to unsubstituted tetrazine-amine, allowing for more flexibility in experimental design and storage.[1]
Disclaimer: This document is intended for informational purposes for research professionals. The information provided is based on publicly available data and should be used in conjunction with established laboratory safety protocols.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. This compound | 1345955-28-3 [chemicalbook.com]
- 5. This compound | C10H11N5 | CID 71042775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound HCl salt, 1345955-28-3 | BroadPharm [broadpharm.com]
Methyltetrazine-amine: A Technical Guide for Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyltetrazine-amine, a key reagent in the field of bioorthogonal chemistry. We will delve into its chemical properties, core applications, and provide detailed experimental protocols for its use in bioconjugation.
Core Properties of this compound
This compound is a bioorthogonal chemical reporter containing a reactive amine group and a tetrazine moiety. The methyl group on the tetrazine ring significantly enhances its stability compared to unsubstituted tetrazines, allowing for a broader range of applications and improved storage, especially in aqueous buffers.[1] It is most commonly utilized in the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction, a type of "click chemistry," where the tetrazine ring rapidly and specifically reacts with a strained alkene, most notably trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics, high selectivity, and biocompatibility, as it proceeds efficiently under mild, physiological conditions without the need for a catalyst.[2]
The primary amine group on this compound serves as a versatile handle for conjugation to various biomolecules and surfaces. It can readily react with carboxylic acids or activated esters to form stable amide bonds.[1]
Below is a summary of the key quantitative data for this compound and its commonly used hydrochloride salt.
| Property | This compound | This compound hydrochloride (HCl) salt |
| CAS Number | 1345955-28-3[3] | 1596117-29-1[4] |
| Molecular Formula | C₁₀H₁₁N₅[3] | C₁₀H₁₂ClN₅[4] |
| Molecular Weight | 201.23 g/mol [3][5] | 237.69 g/mol [4][6] |
| Appearance | Purple to purplish-red solid[7] | - |
| Solubility | Soluble in DMSO, DMF, MeOH[1][2] | - |
The Chemistry: Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The core utility of this compound lies in its participation in the iEDDA reaction with trans-cyclooctene (TCO). This bioorthogonal reaction is central to its application in labeling and conjugating biomolecules.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound | 1345955-28-3 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. interchim.fr [interchim.fr]
- 7. This compound HCl salt, 1345955-28-3 | BroadPharm [broadpharm.com]
The Dawn of a Bioorthogonal Revolution: An In-depth Technical Guide to the Early Discovery and Development of Tetrazine-Based Ligations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational principles and early advancements in the field of tetrazine-based ligations. This powerful class of bioorthogonal reactions, centered around the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, has revolutionized the way scientists can probe and manipulate biological systems. Herein, we delve into the core mechanisms, provide detailed experimental protocols for key reactions, and present a quantitative analysis of reaction kinetics to aid in the rational design of future experiments.
Historical Context and Core Principles
The concept of tetrazine ligation for bioorthogonal chemistry was built upon earlier studies of the reactivity of 1,2,4,5-tetrazines. Historically, the reaction of tetrazines with electron-rich olefins was known, but it wasn't until 2008 that the groups of Joseph Fox and Ralph Weissleder independently reported the utility of this chemistry for biological applications.[1][2] This breakthrough established the tetrazine ligation as a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction rates without the need for cytotoxic catalysts.[3][4]
The core of this chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine (the diene) and a strained, electron-rich dienophile, most notably a trans-cyclooctene (TCO).[5][6] This reaction is characterized by its rapid kinetics and high specificity, proceeding efficiently in aqueous, biological environments with minimal interference from native functional groups.[4][7] The reaction is a two-step process: a [4+2] cycloaddition to form an unstable intermediate, followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion.[5][6]
The Reaction Mechanism: An Inverse-Electron-Demand Diels-Alder Cycloaddition
The tetrazine ligation proceeds through a well-defined IEDDA mechanism. The key to its rapid kinetics lies in the favorable interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile.[5]
Caption: The IEDDA reaction mechanism of tetrazine ligation.
Quantitative Data: Reaction Kinetics
The second-order rate constants (k) for tetrazine ligations are among the fastest known for bioorthogonal reactions, spanning a wide range depending on the specific tetrazine and dienophile pairing. This tunability allows for the selection of appropriate reactants for a given biological context.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 (±400) | 9:1 Methanol:Water |
| Methyl-substituted tetrazines | trans-cyclooctene (TCO) | ~1000 | Aqueous buffer |
| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Aqueous buffer |
| ATTO-tetrazines | trans-cyclooctene (TCO) | up to 1000 | Aqueous buffer |
| General Range | trans-cyclooctene (TCO) | 1 - 1 x 10⁶ | Various |
This table is a summary of data from multiple sources and specific reaction conditions can influence the observed rate constants.[5][8]
Experimental Protocols
General Protocol for Protein Labeling with TCO- and Tetrazine-NHS Esters
This protocol describes the modification of proteins with TCO or tetrazine moieties using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines such as lysine residues.[5][7][9]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester or Tetrazine-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Ensure the protein solution (typically 1-5 mg/mL) is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.
-
NHS Ester Stock Solution: Immediately before use, dissolve the TCO- or Tetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 5-15 minutes.
-
Purification: Remove excess, unreacted labeling reagent using a spin desalting column equilibrated with the desired storage buffer.
Protocol for Tetrazine-TCO Protein-Protein Conjugation
This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.[5][7]
Materials:
-
TCO-labeled protein (prepared as in 4.1)
-
Tetrazine-labeled protein (prepared as in 4.1)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare solutions of the TCO- and tetrazine-labeled proteins in the reaction buffer.
-
Conjugation: Mix the two protein solutions. A slight molar excess (1.1-1.5 equivalents) of one protein can be used to ensure complete consumption of the other.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).
-
Analysis and Purification (Optional): The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color and its absorbance peak around 520-540 nm.[7] The final conjugate can be purified from unreacted components by size-exclusion chromatography if necessary.
Synthesis of 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine
This is a common and relatively stable tetrazine derivative used in many early studies.[10][11]
Materials:
-
2-cyanopyridine
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Glacial acetic acid
-
Concentrated nitric acid
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-cyanopyridine in anhydrous ethanol and add hydrazine hydrate.
-
Reflux the mixture for several hours to form the dihydrotetrazine intermediate.
-
Collect the solid product by filtration and wash with ethanol.
-
Dissolve the intermediate in glacial acetic acid.
-
Slowly add concentrated nitric acid at 0°C to oxidize the dihydrotetrazine to the desired 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine.
-
Pour the reaction mixture onto ice and neutralize with sodium bicarbonate.
-
Extract the product with chloroform, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purple solid product.
Experimental Workflow: Pretargeted Cell Imaging
A significant early application of tetrazine ligation was in pretargeted cell imaging. This two-step approach enhances the signal-to-background ratio by separating the targeting and imaging steps.[12][13]
Caption: Workflow for pretargeted cell imaging using tetrazine ligation.
Conclusion and Future Outlook
The early discoveries and development of tetrazine-based ligations have laid a robust foundation for a plethora of applications in chemical biology, diagnostics, and therapeutics. The exceptionally fast, catalyst-free nature of this chemistry has enabled researchers to perform covalent modifications in living systems with unprecedented efficiency and precision. The modularity of the system, allowing for the tuning of reaction kinetics and the incorporation of a wide array of functional moieties, continues to drive innovation. Future advancements are likely to focus on the development of novel tetrazine and dienophile pairs with even faster kinetics and improved stability, as well as the expansion of their application in complex biological settings, including in vivo drug activation and the construction of sophisticated biomaterials.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. broadpharm.com [broadpharm.com]
- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE | 1671-87-0 [chemicalbook.com]
- 11. scialert.net [scialert.net]
- 12. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Covalent Labeling of Antibodies with Methyltetrazine for Bioorthogonal Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioorthogonal chemistry enables the study of biomolecules in their native environments without interfering with biological processes. Among the most powerful bioorthogonal reactions is the inverse-electron demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained alkene, such as trans-cyclooctene (TCO).[1][2][3][4] This reaction is exceptionally fast and highly selective, allowing for the formation of a stable covalent bond in complex biological systems.[1][4]
This application note provides a detailed protocol for the first step in a two-part bioorthogonal labeling strategy: the covalent attachment of a methyltetrazine moiety to an antibody. The protocol utilizes an N-hydroxysuccinimide (NHS) ester derivative of methyltetrazine (e.g., Methyltetrazine-PEG4-NHS Ester), which readily reacts with primary amines, such as the side chains of lysine residues on the antibody, to form a stable amide bond. The resulting tetrazine-labeled antibody can then be used in a variety of applications, including pre-targeted imaging, antibody-drug conjugate (ADC) development, and advanced immunoassays, by reacting it with a TCO-modified molecule of interest.
Principle of the Method
The labeling process involves a two-step approach. First, the antibody is functionalized with methyltetrazine via a stable amide linkage. This is achieved by reacting the primary amine groups on the antibody with an amine-reactive Methyltetrazine-NHS ester. Second, the resulting tetrazine-labeled antibody is purified to remove any unreacted reagents. The degree of labeling (DOL), which represents the average number of tetrazine molecules per antibody, can then be determined spectrophotometrically. The functionalized antibody is now ready for subsequent bioorthogonal reaction with a TCO-containing molecule.
Materials and Reagents
| Reagent/Material | Recommended Specifications | Notes |
| Antibody | Purified antibody at 2-10 mg/mL. | Must be in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, a buffer exchange is required.[5][6] |
| Methyltetrazine Reagent | Methyltetrazine-NHS Ester (or a PEGylated version like Methyltetrazine-PEG4-NHS Ester). | Store desiccated at -20°C. Allow to warm to room temperature before opening. |
| Reaction Buffer | 1 M Sodium Bicarbonate, pH 8.3-8.5. | Used to raise the pH of the antibody solution for optimal NHS ester reactivity.[5][7] |
| Anhydrous Solvent | Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO). | For dissolving the Methyltetrazine-NHS ester. Must be high purity and anhydrous.[6][7] |
| Purification System | Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO). | For removing unreacted tetrazine after the conjugation reaction.[3][5] |
| Spectrophotometer | UV-Vis Spectrophotometer. | For determining antibody concentration and Degree of Labeling (DOL). |
Experimental Protocols
Step 1: Antibody Preparation (Buffer Exchange)
It is critical to remove any buffers or stabilizers containing primary amines (e.g., Tris, glycine, sodium azide) as they will compete with the antibody for reaction with the NHS ester.[5][6]
-
If your antibody solution contains interfering substances, perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
Use a spin desalting column appropriate for the volume and molecular weight of your antibody. Follow the manufacturer's instructions for column equilibration and sample loading.
-
After buffer exchange, measure the antibody concentration using a spectrophotometer at 280 nm (A280). Adjust the concentration to between 2-10 mg/mL.[5]
Step 2: Preparation of Methyltetrazine-NHS Ester Stock Solution
The Methyltetrazine-NHS ester is moisture-sensitive and should be dissolved immediately before use.
-
Allow the vial of Methyltetrazine-NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mg/mL or ~10-20 mM stock solution of the reagent in fresh, anhydrous DMSO or DMF.[6][7] Vortex briefly to ensure it is fully dissolved. This solution cannot be stored and must be used immediately.
Step 3: Antibody Conjugation Reaction
The following workflow outlines the conjugation process. A starting molar excess of 10-20 fold of the tetrazine reagent over the antibody is recommended, but this should be optimized for each specific antibody.[5]
Caption: Experimental workflow for labeling antibodies with Methyltetrazine-NHS ester.
-
In a microcentrifuge tube, add 1/10th the volume of 1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to your antibody solution to raise the pH for efficient labeling.[5] For example, add 10 µL of bicarbonate buffer to 100 µL of antibody solution.
-
Add the calculated amount of the freshly prepared Methyltetrazine-NHS ester stock solution to the pH-adjusted antibody solution. Pipette gently to mix.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[7]
The chemical reaction involves the nucleophilic attack of a primary amine from a lysine residue on the antibody at the ester group of the Methyltetrazine-NHS, forming a stable amide bond.
Caption: Reaction of an antibody's lysine residue with a Methyltetrazine-NHS ester.
Step 4: Purification of the Antibody-Tetrazine Conjugate
After incubation, it is necessary to remove unreacted Methyltetrazine-NHS ester and the NHS byproduct.
-
Using a spin desalting column, purify the antibody-tetrazine conjugate according to the manufacturer's protocol. This step separates the large labeled antibody from smaller, unreacted molecules.[5][]
-
Collect the purified conjugate. The antibody is now ready for characterization and long-term storage. Store at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage.[7]
Step 5: Characterization (Degree of Labeling)
The Degree of Labeling (DOL) is the average number of tetrazine molecules conjugated to each antibody. It can be calculated from UV-Vis absorbance measurements.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength for the specific methyltetrazine used (A_max_tetrazine, typically ~520-540 nm).
-
Calculate the DOL using the formula below.[5]
| Parameter | Description |
| A_max_tetrazine | Absorbance of the conjugate at the tetrazine's λmax. |
| A280 | Absorbance of the conjugate at 280 nm. |
| ε_antibody_280 | Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG). |
| ε_tetrazine_max | Molar extinction coefficient of the tetrazine at its λmax. |
| CF (Correction Factor) | Correction factor for the tetrazine's absorbance at 280 nm (A280_tetrazine / A_max_tetrazine). |
DOL Formula: DOL = (A_max_tetrazine * ε_antibody_280) / [(A280 - (A_max_tetrazine * CF)) * ε_tetrazine_max][5]
Application: Bioorthogonal Reaction
The resulting Antibody-Methyltetrazine conjugate is now a tool for bioorthogonal applications. It can be specifically reacted with any molecule that has been modified with a trans-cyclooctene (TCO) group. This reaction is extremely fast and proceeds under physiological conditions without the need for a catalyst.[3][4]
Caption: Reaction of a tetrazine-labeled antibody with a TCO-modified payload.
This strategy is widely used for pre-targeted radioimmunotherapy and imaging, where the antibody is administered first, followed by a smaller, rapidly clearing TCO-labeled therapeutic or imaging agent.[3] This approach maximizes target accumulation while minimizing systemic exposure to the payload.
References
Application Notes and Protocols for Protein Conjugation with Methyltetrazine-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of proteins using Methyltetrazine-amine. This method leverages the highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal click chemistry. The reaction occurs between a methyltetrazine moiety and a strained alkene, such as trans-cyclooctene (TCO), forming a stable covalent bond under mild, aqueous conditions.[1][2] This technique is exceptionally well-suited for biological applications due to its rapid kinetics, high specificity, and biocompatibility, as it proceeds without the need for catalysts that can be harmful to biological samples.[1][2][3][4]
The protocol outlined below describes a two-step process. First, the protein of interest is functionalized with a methyltetrazine group. This is typically achieved by reacting the primary amine groups (e.g., the ε-amino group of lysine residues) on the protein surface with an N-hydroxysuccinimide (NHS) ester derivative of methyltetrazine.[5] Following the removal of excess labeling reagent, the tetrazine-modified protein is then ready to react with a molecule containing a trans-cyclooctene (TCO) group. This second molecule can be a fluorescent dye, a drug molecule, a purification tag, or another protein.[5][6]
Principle of the Reaction
The core of this conjugation strategy is the iEDDA reaction between a 1,2,4,5-tetrazine and a trans-cyclooctene. This [4+2] cycloaddition is characterized by its exceptionally fast reaction rate, which allows for efficient conjugation even at low reactant concentrations.[2][7] The reaction is irreversible and forms a stable dihydropyridazine linkage, with the only byproduct being nitrogen gas.[5] The use of a methyltetrazine derivative offers a good balance of reactivity and stability.[1]
Key Features and Applications
-
Biocompatible: The reaction proceeds efficiently under mild buffer conditions (pH 6-9) and at physiological temperatures, making it ideal for use with sensitive biological molecules.[1][3][8]
-
Chemoselective: The tetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups typically found in biological systems.[1][3]
-
Rapid Kinetics: The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling rapid and efficient labeling.[2][7]
-
Versatile Applications: This methodology is widely used for:
-
Fluorescent Labeling: Attaching fluorescent dyes for imaging applications.[6]
-
Drug Delivery: Creating antibody-drug conjugates (ADCs) for targeted therapy.[8]
-
Protein-Protein Conjugation: Generating well-defined protein complexes.[9][10][11][12]
-
Surface Immobilization: Attaching proteins to surfaces for various assays.
-
PET and SPECT Imaging: Incorporating radiolabels for in vivo imaging.[1]
-
Experimental Workflow
The overall experimental workflow for protein conjugation via this compound involves two main stages: protein functionalization with tetrazine and the subsequent bioorthogonal reaction with a TCO-containing molecule.
Caption: Experimental workflow for the two-step protein conjugation using this compound.
Detailed Protocols
Materials and Reagents
-
Protein of interest
-
Methyltetrazine-NHS Ester
-
TCO-functionalized molecule (e.g., TCO-PEG-dye, TCO-drug)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4-8.5.[13][14][15] (Note: Avoid buffers containing primary amines like Tris or glycine).[13][15]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]
-
Spin desalting columns
-
Size-exclusion chromatography (SEC) column
Protocol 1: Protein Functionalization with Methyltetrazine
This protocol describes the modification of a protein with a methyltetrazine group using a Methyltetrazine-NHS ester.
-
Protein Preparation:
-
Methyltetrazine-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-NHS ester in anhydrous DMSO or DMF.[14]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution.[5][14] The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.[5][14] Alternatively, the reaction can be carried out for 2 hours on ice.[13]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 5-15 minutes at room temperature.[16]
-
-
Purification of Tetrazine-Modified Protein:
-
Remove the excess, unreacted Methyltetrazine-NHS ester by passing the reaction mixture through a spin desalting column equilibrated with the Reaction Buffer.[14]
-
The purified tetrazine-modified protein can be used immediately in the next step or stored at 4°C for future use.
-
Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation
This protocol details the final "click" reaction to conjugate the tetrazine-functionalized protein with a TCO-containing molecule.
-
Reaction Setup:
-
Mix the purified tetrazine-activated protein with the TCO-functionalized molecule. For optimal results, a slight excess of one reactant can be used (e.g., 1.05-1.5 molar equivalents of the TCO-molecule to the tetrazine-protein).[14]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[14][17] The reaction can also be performed at 4°C, which may require a longer incubation time.[13][17]
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[14]
-
-
Purification of the Final Conjugate:
-
The final protein conjugate can be purified from any remaining unreacted starting materials using size-exclusion chromatography (SEC).[17]
-
-
Characterization:
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Reaction Rate Constant (k₂) | ~2000 M⁻¹s⁻¹ | 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | [2] |
| Conjugation Yield | 37-38% | T4 Lysozyme homodimer formation after 1 hour | [9][10][12] |
| Conjugation Yield | 90% | SST-Tetrazine with TCO-Cy5 | [6] |
| Molar Excess (Tetrazine-NHS:Protein) | 10-20 fold | General protein labeling | [5][14] |
| Molar Excess (TCO:Tetrazine) | 1.05-1.5 : 1 | Protein-protein conjugation | [14] |
| Reaction Time (NHS Ester) | 1 hour | Room Temperature | [5][14] |
| Reaction Time (TCO Ligation) | 30 min - 2 hours | Room Temperature | [14][17] |
| pH Range (NHS Ester) | 7.4 - 8.5 | Amine-free buffer | [13][15] |
| pH Range (TCO Ligation) | 6 - 9 | Mild buffer conditions | [8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive NHS ester due to moisture. | Use fresh, anhydrous DMSO/DMF. Allow the NHS ester vial to warm to room temperature before opening. |
| Presence of primary amines in the buffer. | Perform buffer exchange of the protein into an amine-free buffer (e.g., PBS).[5] | |
| Insufficient molar excess of labeling reagent. | Increase the molar excess of the Methyltetrazine-NHS ester. | |
| Protein Aggregation/Precipitation | High degree of labeling. | Reduce the molar excess of the labeling reagent or decrease the reaction time.[5] |
| Unfavorable buffer conditions. | Optimize buffer composition and pH. | |
| Low protein solubility after conjugation. | Consider using a PEGylated linker to improve solubility.[4][18] | |
| No Conjugation in Step 2 | Incomplete removal of quenching reagent (if used). | Ensure thorough purification of the tetrazine-modified protein before adding the TCO-molecule. |
| Degradation of tetrazine or TCO. | Check the stability and storage conditions of the reagents. |
Signaling Pathway Diagram (Illustrative)
The following diagram illustrates a logical pathway for the application of this technology in targeted drug delivery, specifically for an antibody-drug conjugate (ADC).
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 7. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Homodimeric Protein-Polymer Conjugates via the Tetrazine- trans-Cyclooctene Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.tocris.com [resources.tocris.com]
- 17. interchim.fr [interchim.fr]
- 18. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Application Notes and Protocols: Methyltetrazine-Amine in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-amine is a key reagent in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in their native environment. This technology leverages the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a methyltetrazine moiety and a strained dienophile, most commonly a trans-cyclooctene (TCO). This reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for toxic catalysts, making it an ideal tool for live cell imaging.[1][2][3][4][5]
These application notes provide detailed protocols for utilizing this compound in various live cell imaging workflows, including antibody-based labeling and "no-wash" imaging with fluorogenic probes. The quantitative data presented will aid in experimental design and optimization, while the detailed methodologies offer step-by-step guidance for successful implementation.
Principle of the Method
The core of this technology is the bioorthogonal "click" reaction between methyltetrazine and TCO.[1][5] this compound serves as a versatile building block that can be conjugated to various molecules of interest, such as antibodies or small molecule probes. The TCO group is typically introduced onto a cellular target, either through genetic encoding of a TCO-containing unnatural amino acid or by labeling a target with a TCO-conjugated ligand (e.g., a TCO-modified antibody). When the methyltetrazine-containing probe is introduced to the TCO-labeled cells, the two moieties rapidly and covalently react, resulting in specific labeling of the target.
A significant advancement in this field is the development of fluorogenic tetrazine probes.[6][7][8][9] In these probes, the tetrazine moiety quenches the fluorescence of a nearby fluorophore. Upon reaction with a TCO, the tetrazine is consumed, leading to a substantial increase in fluorescence. This "turn-on" effect is the basis for no-wash live-cell imaging, as the unbound probe remains non-fluorescent, minimizing background signal.[1][6][7][8][9]
Quantitative Data
The efficacy of the Methyltetrazine-TCO ligation is underpinned by its rapid reaction kinetics. The following table summarizes reported second-order rate constants for this bioorthogonal reaction.
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| Methyltetrazine & TCO | > 800 | Aqueous solution | --INVALID-LINK-- |
| Tetrazine & TCO | up to 3.3 x 10⁶ | Aqueous solution | [10] |
| HELIOS 347Me (Tz-dye) & TCO-pSar₆₆ | 1806 | PBS (pH 7.4), 37°C | [10] |
| mTz-pSar₂₀ & TCO-PEG₄ | 463 | PBS (pH 7.4), 37°C | [10] |
Note: Reaction rates can be influenced by the specific structure of the tetrazine and TCO derivatives, as well as the reaction environment.[11]
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound Derivative
This protocol describes the conjugation of a Methyltetrazine-PEG-NHS ester to a primary antibody for subsequent use in live cell imaging. The NHS ester reacts with primary amines (e.g., lysine residues) on the antibody.
Materials:
-
Primary antibody (free of amine-containing buffers like Tris)
-
Methyltetrazine-PEG-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate buffer (0.1 M, pH 8.3)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into PBS using a desalting column to remove any interfering buffer components.
-
Adjust the antibody concentration to 1-5 mg/mL in Sodium Bicarbonate buffer.
-
-
Methyltetrazine-PEG-NHS Ester Preparation:
-
Shortly before use, prepare a 10 mM stock solution of Methyltetrazine-PEG-NHS Ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved Methyltetrazine-PEG-NHS Ester to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[12]
-
-
Purification:
-
Remove the excess, unreacted Methyltetrazine-PEG-NHS Ester using a desalting column equilibrated with PBS.
-
Collect the purified Methyltetrazine-conjugated antibody.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the tetrazine (at its specific λmax) using a UV-Vis spectrophotometer.
-
Protocol 2: Pre-targeted Live Cell Imaging
This protocol describes a two-step labeling strategy where cells are first incubated with a TCO-conjugated antibody, followed by the addition of a Methyltetrazine-fluorophore conjugate.
Materials:
-
Cells expressing the target antigen
-
TCO-conjugated primary antibody
-
Methyltetrazine-fluorophore conjugate
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.
-
-
Pre-targeting with TCO-Antibody:
-
Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.[5]
-
This allows the antibody to bind to its target antigen on the cell surface.
-
-
Washing:
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.[5]
-
-
Ligation and Imaging:
-
Prepare the Methyltetrazine-fluorophore staining solution in imaging medium at a final concentration of 1-5 µM.
-
Add the staining solution to the cells.
-
Incubate for 5-15 minutes at 37°C.
-
Proceed with live-cell imaging using the appropriate fluorescence channels.
-
Protocol 3: No-Wash Live Cell Imaging with a Fluorogenic Tetrazine Probe
This protocol utilizes a fluorogenic tetrazine probe for direct imaging without the need for wash steps, which is ideal for observing rapid cellular processes.
Materials:
-
Cells expressing a TCO-modified protein of interest (e.g., via genetic incorporation of a TCO-unnatural amino acid)
-
Fluorogenic Methyltetrazine-dye conjugate
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells expressing the TCO-modified target protein on an imaging dish.
-
-
Labeling and Imaging:
-
Prepare the fluorogenic Methyltetrazine-dye staining solution in live-cell imaging medium at the desired final concentration (typically in the low micromolar range).
-
Add the staining solution directly to the cells in the imaging dish.
-
Immediately begin live-cell imaging. The fluorescence signal will increase over time as the probe reacts with the TCO-labeled target. Time-lapse imaging can be performed to monitor the labeling kinetics and subsequent dynamic processes.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for the Creation of PROTACs Using Methyltetrazine-Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing a bioorthogonal approach involving methyltetrazine-amine linkers. This strategy leverages the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine moiety and a trans-cyclooctene (TCO) group. This "click chemistry" approach allows for the modular and efficient assembly of PROTACs, often under mild, biocompatible conditions.[1]
Signaling Pathway of PROTAC Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome into smaller peptides. The PROTAC molecule, being a catalyst in this process, is then released to target another protein of interest.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using a this compound linker involves a modular, two-part strategy:
-
Functionalization of Ligands: The E3 ligase ligand is functionalized with a this compound linker, and the POI ligand is functionalized with a TCO group (or vice versa).
-
Bioorthogonal Ligation: The two functionalized ligands are then joined together via the iEDDA reaction.
Protocol 1: Functionalization of an E3 Ligase Ligand with a this compound Linker
This protocol describes the coupling of a this compound linker to a carboxylic acid on an E3 ligase ligand using a standard amide coupling reagent like HATU.
Materials:
-
E3 ligase ligand with a carboxylic acid handle
-
This compound (or a PEGylated version like Methyltetrazine-PEG4-amine for improved solubility)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade water and acetonitrile
-
Formic acid
-
Preparative and analytical HPLC system
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the methyltetrazine-functionalized E3 ligase ligand by preparative HPLC using a water/acetonitrile gradient with 0.1% formic acid.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
Protocol 2: Functionalization of a POI Ligand with a TCO Linker
This protocol describes the reaction of a POI ligand containing a primary amine with a TCO-NHS ester.
Materials:
-
POI ligand with a primary amine handle
-
TCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
HPLC-grade water and acetonitrile
-
Formic acid
-
Preparative and analytical HPLC system
-
LC-MS for characterization
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMSO or DMF.
-
Add a solution of TCO-PEG-NHS ester (1.1 eq) in the same solvent.
-
If the POI ligand is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (2.0-3.0 eq) to neutralize it.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the TCO-functionalized POI ligand by preparative HPLC.
-
Lyophilize the pure fractions.
-
Confirm the identity of the product by LC-MS.
Protocol 3: PROTAC Synthesis via Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
This protocol details the final ligation step to form the PROTAC.
Materials:
-
Methyltetrazine-functionalized E3 ligase ligand (from Protocol 1)
-
TCO-functionalized POI ligand (from Protocol 2)
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF, or a mixture)
-
HPLC-grade water and acetonitrile
-
Formic acid
-
Preparative and analytical HPLC system
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the methyltetrazine-functionalized E3 ligase ligand (1.0 eq) in the chosen anhydrous solvent.
-
Add the TCO-functionalized POI ligand (1.0 to 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The iEDDA reaction is typically very fast and can be complete within 1-4 hours.[3]
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the crude PROTAC by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Characterize the final PROTAC product by LC-MS and NMR spectroscopy to confirm its identity and purity.
Caption: General workflow for PROTAC synthesis.
PROTAC Evaluation Protocols
Protocol 4: Western Blot for PROTAC-Induced Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
-
Data Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 5: Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the proximity of the POI and E3 ligase induced by the PROTAC.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged)
-
Fluorescently labeled antibodies or detection reagents for the tags (e.g., terbium-labeled anti-His and fluorescein-labeled anti-GST)
-
Synthesized PROTAC
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
In a microplate, add a constant concentration of the tagged POI and E3 ligase to each well.
-
Add serial dilutions of the PROTAC.
-
Add the fluorescently labeled detection reagents.
-
Incubate to allow complex formation.
-
Measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.
-
Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for PROTACs, including those synthesized using bioorthogonal methods. The values are illustrative and can vary significantly based on the specific PROTAC, cell line, and experimental conditions.
Table 1: Protein Degradation Parameters (DC50 and Dmax)
| PROTAC Example | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| CLIPTAC (in-cell assembly) | BRD4 | Cereblon | HeLa | ~3000 (for JQ1-TCO with 10 µM Tz-thalidomide) | >90 | [1] |
| crPROTAC (TCO-ARV-771 + c(RGDyK)-Tz) | BRD4 | VHL | HeLa | ~400 (for TCO-ARV-771 with 1 µM c(RGDyK)-Tz) | >95 | [1] |
| NC-1 (non-covalent) | BTK | Cereblon | Mino | 2.2 | 97 | [3] |
| IR-1 (irreversible) | BTK | Cereblon | Mino | <10 | ~90 | [3] |
| RC-3 (reversible covalent) | BTK | Cereblon | Mino | <10 | ~90 | [3] |
Table 2: Ternary Complex Formation and Cooperativity
| PROTAC System | POI | E3 Ligase | KD (PROTAC-POI) (nM) | KD (PROTAC-E3) (nM) | Cooperativity (α) | Method | Citation |
| MZ1 | BRD4BD2 | VHL | 180 | 59 | 22 | ITC/SPR | [4] |
| PROTAC 1 | SMARCA2 | VHL | 1300 | 290 | 3.2 | TR-FRET | [5] |
| ACBI1 | SMARCA2 | VHL | 2900 | 1800 | 26 | TR-FRET | [5] |
| PROTAC-6 | Bcl-xL | VHL | - | - | 0.76 | SPR | [4] |
Mandatory Visualizations
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A typical experimental workflow for PROTAC development.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inverse-Electron Demand Diels-Alder (iEDDA) Reaction with Methyltetrazine-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioorthogonal chemistry, enabling the selective and rapid conjugation of molecules in complex biological environments. Among the various dienes employed for this reaction, 1,2,4,5-tetrazines, and specifically methyltetrazine-amine, have garnered significant attention. This is due to their exceptional reaction kinetics, high specificity, and biocompatibility.[1][2]
This compound serves as a versatile building block, containing a reactive tetrazine moiety for the iEDDA reaction and a primary amine for further functionalization. The methyl substituent enhances the stability of the tetrazine ring compared to its unsubstituted counterpart, while still maintaining favorable reaction kinetics.[1] This allows for a broader range of applications, from fluorescent labeling of biomolecules to the development of sophisticated drug delivery systems.[1][2]
These application notes provide a comprehensive overview of the use of this compound in iEDDA reactions, including detailed protocols, quantitative data, and visualizations of experimental workflows.
Principle of the Reaction
The iEDDA reaction is a cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile, typically a strained alkene or alkyne such as trans-cyclooctene (TCO), norbornene, or cyclopropene.[1][3] The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.[4] This reaction is characterized by its extremely fast kinetics and the absence of a need for a catalyst, making it ideal for in vivo applications.[1][3]
Quantitative Data: Reaction Kinetics
The rate of the iEDDA reaction is a critical parameter for its application. The second-order rate constants (k₂) are influenced by the specific structures of the tetrazine and the dienophile. While specific kinetic data for this compound with a wide range of dienophiles is not extensively documented in a single source, the following tables provide a summary of representative rate constants for methyl-substituted and other relevant tetrazines with common dienophiles. This data allows for a comparative understanding of the reaction speeds.
Table 1: Second-Order Rate Constants (k₂) for Methyl-Substituted and Other Tetrazines with Various Dienophiles
| Tetrazine Derivative | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Solvent | Reference |
| 3-(p-benzylamino)-6-methyl-1,2,4,5-tetrazine | Norbornene | ~20-fold slower than monosubstituted tetrazine | Not Specified | [5] |
| 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine | trans-cyclooctene (sTCO) | 880 | In vitro | [4] |
| 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine | trans-cyclooctene (sTCO) | 330 | In E. coli | [4] |
| General Methyl-substituted Tetrazines | trans-cyclooctene (TCO) | ~1000 | PBS | [6] |
| Hydrogen-substituted Tetrazines | trans-cyclooctene (TCO) | up to 30,000 | PBS | [7] |
Table 2: Comparison of iEDDA with Other Bioorthogonal Reactions
| Reaction | Typical Rate Constant (k₂ in M⁻¹s⁻¹) | Key Features |
| Tetrazine-TCO iEDDA | 10³ - 10⁶ | Extremely fast, catalyst-free, bioorthogonal |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻¹ - 10¹ | Copper-free, bioorthogonal, widely used |
| Staudinger Ligation | 10⁻³ - 10⁻² | First bioorthogonal reaction, requires phosphine reagents |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10³ | Fast and efficient, but requires a cytotoxic copper catalyst |
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound in iEDDA reactions.
Protocol 1: General Protein Labeling using this compound
This protocol describes the labeling of a protein of interest (POI) that has been functionalized with a strained alkene, such as trans-cyclooctene (TCO).
Materials:
-
TCO-functionalized Protein of Interest (POI-TCO)
-
This compound
-
Amine-reactive payload (e.g., NHS-ester of a fluorescent dye, biotin, or drug molecule)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
-
Preparation of Methyltetrazine-Payload Conjugate: a. Dissolve this compound and a 1.2-fold molar excess of the amine-reactive payload in anhydrous DMF or DMSO. b. Add 2-3 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C. d. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, the crude product can be used directly or purified by HPLC if necessary.
-
Labeling of POI-TCO: a. Dissolve the POI-TCO in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. b. Add a 5- to 20-fold molar excess of the Methyltetrazine-Payload conjugate to the protein solution. c. Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking. d. The progress of the labeling can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification of the Labeled Protein: a. Remove the excess, unreacted Methyltetrazine-Payload conjugate using an SEC desalting column equilibrated with PBS. b. Collect the protein-containing fractions. c. Confirm the labeling efficiency using SDS-PAGE with fluorescence imaging (if a fluorescent payload was used) and/or mass spectrometry.
Protocol 2: Live Cell Imaging using this compound
This protocol outlines the labeling of cell surface proteins for fluorescence microscopy.
Materials:
-
Cells expressing the target protein
-
TCO-conjugated antibody or TCO-NHS ester for direct labeling of cell surface amines
-
This compound conjugated to a fluorescent dye (prepared as in Protocol 1)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) with Ca²⁺/Mg²⁺
-
Bovine Serum Albumin (BSA)
-
Fluorescence microscope
Procedure:
-
Cell Preparation and TCO Functionalization: a. Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight. b. For antibody-based labeling: Incubate cells with a TCO-conjugated primary antibody targeting the protein of interest in PBS with 1% BSA for 1 hour at 4°C. c. For direct labeling: Incubate cells with an appropriate concentration of TCO-NHS ester in PBS for 30-60 minutes at room temperature. d. Wash the cells three times with cold PBS to remove unbound TCO reagent.
-
Labeling with Methyltetrazine-Fluorophore: a. Prepare a solution of the Methyltetrazine-fluorophore conjugate in cell culture medium at a final concentration of 1-10 µM. b. Add the labeling solution to the TCO-functionalized cells. c. Incubate for 15-30 minutes at 37°C in a cell culture incubator. d. Wash the cells three times with warm PBS to remove excess labeling reagent.
-
Imaging: a. Add fresh, pre-warmed cell culture medium or imaging buffer to the cells. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Pre-targeting Drug Delivery Workflow
The iEDDA reaction with this compound is a key component of pre-targeting strategies in drug delivery. This approach separates the targeting and payload delivery steps to improve the therapeutic index. The following diagram illustrates this workflow.
Pre-targeting drug delivery workflow using iEDDA.
General Experimental Workflow for Protein Labeling
The following diagram outlines the key steps involved in a typical protein labeling experiment using this compound.
Workflow for protein labeling with this compound.
Conceptual Diagram of Cell Surface Labeling and Imaging
This diagram illustrates the conceptual steps for labeling a cell surface protein and subsequent imaging.
Conceptual workflow for cell surface labeling and imaging.
Conclusion
This compound is a valuable reagent for iEDDA reactions, offering a stable and versatile platform for a wide range of bioconjugation applications. Its rapid, catalyst-free reaction with strained alkenes makes it particularly well-suited for labeling and tracking biomolecules in living systems. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing this powerful bioorthogonal tool, with the potential to advance fields from basic cell biology to targeted drug delivery.
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Amine-Reactive Labeling in Proteomics Using Methyltetrazine Chemistry
Introduction
The field of chemical proteomics relies on robust and specific methods to label and identify proteins within complex biological systems.[1][2] Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has provided powerful tools for these applications.[1][3] Among the most advanced bioorthogonal reactions is the inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO).[1][2][4] This "tetrazine ligation" is noted for its exceptionally fast kinetics and high specificity, making it an ideal tool for proteomic research.[1][2][5]
This application note details the use of amine-reactive methyltetrazine reagents, specifically Methyltetrazine-N-hydroxysuccinimidyl (NHS) esters, for the covalent labeling of proteins. This two-step strategy first involves the modification of primary amines (the N-terminus and lysine side chains) on a target protein with a methyltetrazine moiety.[6] The now tetrazine-functionalized protein can then be specifically conjugated to any molecule carrying a TCO group, such as fluorescent dyes, biotin tags, or other proteins, for downstream analysis.[7] The inclusion of polyethylene glycol (PEG) spacers in the reagent design enhances water solubility, improves labeling efficiency, and reduces potential steric hindrance.[4][8]
Principle of the Reaction
The methodology involves a two-stage process:
-
Amine Labeling: A Methyltetrazine-NHS ester is used to label the protein of interest. The NHS ester reacts specifically with primary amine groups on the protein surface (e.g., lysine residues) under slightly basic conditions (pH 7-9) to form a stable, covalent amide bond.[6][8] Unreacted NHS esters are quenched and excess reagents are removed.
-
Bioorthogonal "Click" Reaction: The tetrazine-modified protein is then reacted with a molecule containing a trans-cyclooctene (TCO) group. The iEDDA reaction between the methyltetrazine and TCO proceeds rapidly and with high selectivity under mild, biocompatible conditions, forming a stable dihydropyridazine linkage.[4][5] This reaction requires no copper catalyst or reducing agents, making it suitable for sensitive biological samples.[9]
Quantitative Data Summary
The efficiency and conditions for the labeling and click reactions are summarized below. Optimal parameters may require empirical determination for each specific protein.
| Parameter | Value / Condition | Notes | Source |
| Amine Labeling (NHS Ester Reaction) | |||
| Reaction pH | 7.0 - 9.0 (Optimal: 8.3-8.5) | Low pH protonates amines, preventing reaction. High pH increases NHS ester hydrolysis. | [4][10][11] |
| Molar Excess of NHS Ester | 10 to 20-fold | May require optimization depending on the protein's reactivity and desired degree of labeling. | [4][12] |
| Protein Concentration | 1 - 20 mg/mL | Higher concentrations can improve labeling efficiency. | [4][6] |
| Reaction Time | 1 - 4 hours | Conducted at room temperature. | [4][6] |
| Quenching Reagent | 50-100 mM Tris or Hydroxylamine | Added to stop the reaction by consuming unreacted NHS esters. | [4][13] |
| Bioorthogonal Ligation (Tetrazine-TCO Reaction) | |||
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | Unparalleled by most other bioorthogonal reaction pairs. | [4] |
| Molar Excess of Tetrazine/TCO | 1.05 to 1.5-fold | A slight excess of one reagent is recommended to drive the reaction to completion. | [4] |
| Reaction Time | 30 minutes - 2 hours | Can be performed at room temperature or 4°C. | [4] |
| Stability | Methyltetrazine is more stable than unsubstituted tetrazine. | The methyl group improves the stability of the tetrazine moiety. | [5][14] |
Visualized Workflows and Chemistry
Caption: Experimental workflow for two-stage protein labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazine ligation for chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. interchim.fr [interchim.fr]
- 5. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. glenresearch.com [glenresearch.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. medium.com [medium.com]
- 9. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. escholarship.org [escholarship.org]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 14. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Bioconjugation using Methyltetrazine-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Methyltetrazine-PEG (MTz-PEG) linkers in bioconjugation. The focus is on the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between methyltetrazine and a trans-cyclooctene (TCO). This "click chemistry" approach offers rapid, specific, and catalyst-free ligation under biocompatible conditions, making it ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of biomolecules, and targeted drug delivery.[1][2]
Introduction to Methyltetrazine-PEG Linkers
Methyltetrazine-PEG linkers are heterobifunctional reagents that combine the bioorthogonal reactivity of a methyltetrazine moiety with the benefits of a polyethylene glycol (PEG) spacer. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[3] The PEG spacer improves hydrophilicity, reduces steric hindrance, and can decrease the immunogenicity of the resulting bioconjugate.[3][4] These linkers are available with a variety of terminal functional groups (e.g., NHS ester, Maleimide, Azide, Amine) to enable covalent attachment to different functional groups on biomolecules.
Key Features:
-
Biocompatibility: The reaction occurs efficiently under mild buffer conditions without the need for cytotoxic copper catalysts.[5][6]
-
Fast Kinetics: The iEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants often exceeding 10³ M⁻¹s⁻¹.[1][7]
-
High Specificity: The reaction is highly selective, proceeding with minimal cross-reactivity with other functional groups found in biological systems.
-
Stability: The resulting dihydropyridazine linkage is stable under physiological conditions.[8]
Applications and Protocols
Antibody-Drug Conjugate (ADC) Preparation
This protocol describes the preparation of a site-specific antibody-drug conjugate using a Methyltetrazine-PEG linker. The workflow involves the introduction of a TCO group onto the antibody, conjugation of the cytotoxic drug to the Methyltetrazine-PEG linker, and the final bioorthogonal ligation.
Experimental Workflow for ADC Preparation
Protocol: Preparation of a Trastuzumab-MMAE Conjugate
Materials:
-
Trastuzumab (anti-HER2 antibody)
-
TCO-PEG4-NHS ester
-
Methyltetrazine-PEG4-vc-PABC-MMAE
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Spin desalting columns
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR)
-
Size Exclusion Chromatography (SEC) column
Step 1: Antibody Modification with TCO
-
Preparation of Antibody: Prepare a solution of Trastuzumab at 5 mg/mL in Reaction Buffer.
-
Preparation of TCO-PEG4-NHS ester: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Reaction: Add a 10-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Remove excess TCO reagent using a spin desalting column equilibrated with Reaction Buffer.
Step 2: Bioorthogonal Ligation
-
Reaction: Add a 1.5-fold molar excess of Methyltetrazine-PEG4-vc-PABC-MMAE to the TCO-modified antibody.
-
Incubation: Incubate the reaction for 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the resulting ADC using a HIC column to separate species with different drug-to-antibody ratios (DAR). Further purification to remove aggregates can be performed using an SEC column.
Step 3: Characterization
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined by UV-Vis spectroscopy or HIC.[9][10][11][12]
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[9][10][11]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate the ADC into subpopulations with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.[9][12]
-
Quantitative Data for ADC Preparation
| Parameter | Typical Value/Range | Reference |
| TCO-NHS ester:Antibody Molar Ratio | 5 - 20 | [2] |
| MTz-PEG-Drug:TCO-Antibody Molar Ratio | 1.1 - 2.0 | [2] |
| Reaction Time (Ligation) | 30 - 120 minutes | [2] |
| Conjugation Efficiency | >90% | [2] |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | [9][13] |
| Recovery Yield (after purification) | 70 - 90% | - |
| Stability in Serum (t1/2) | > 5 days | [8] |
Fluorescent Labeling of Proteins
This protocol outlines the labeling of a protein with a fluorescent dye using a Methyltetrazine-PEG linker. This method is useful for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Experimental Workflow for Fluorescent Labeling
Protocol: Fluorescent Labeling of Tubulin
Materials:
-
Purified Tubulin
-
TCO-PEG4-NHS ester
-
Methyltetrazine-PEG4-Fluorophore (e.g., Alexa Fluor 488)
-
Reaction Buffer: MES buffer, pH 6.8
-
Quenching Buffer: 1 M Glycine, pH 7.5
-
Anhydrous Dimethylformamide (DMF)
-
Size Exclusion Chromatography (SEC) column
Step 1: Tubulin Modification with TCO
-
Preparation of Tubulin: Prepare a solution of tubulin at 2 mg/mL in Reaction Buffer.
-
Preparation of TCO-PEG4-NHS ester: Prepare a 10 mM stock solution in anhydrous DMF.
-
Reaction: Add a 5-fold molar excess of the TCO-PEG4-NHS ester stock solution to the tubulin solution.
-
Incubation: Incubate the reaction for 30 minutes at room temperature.
-
Quenching: Add Quenching Buffer to a final concentration of 100 mM and incubate for 10 minutes.
-
Purification: Remove excess TCO reagent using a spin desalting column equilibrated with Reaction Buffer.
Step 2: Bioorthogonal Ligation
-
Reaction: Add a 2-fold molar excess of Methyltetrazine-PEG4-Fluorophore to the TCO-modified tubulin.
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark.
-
Purification: Purify the fluorescently labeled tubulin using an SEC column to remove unreacted dye.
Step 3: Characterization
-
Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules per protein, can be calculated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength of the fluorophore.
Quantitative Data for Fluorescent Labeling
| Parameter | Typical Value/Range | Reference |
| TCO-NHS ester:Protein Molar Ratio | 3 - 10 | - |
| MTz-PEG-Fluorophore:TCO-Protein Molar Ratio | 1.5 - 5 | - |
| Reaction Time (Ligation) | 30 - 60 minutes | [2] |
| Labeling Efficiency | 80 - 95% | - |
| Degree of Labeling (DOL) | 1 - 3 | - |
| Recovery Yield (after purification) | >80% | - |
"Click-to-Release" and Triggered Signaling
A powerful application of tetrazine chemistry is the "click-to-release" strategy, where the iEDDA reaction triggers the cleavage of a linker and the release of a caged molecule.[14][15] This allows for the spatiotemporal control of drug release or the activation of signaling molecules at a specific site of action. For example, a prodrug of a kinase inhibitor can be targeted to cancer cells via an antibody, and the active inhibitor is only released upon administration of a TCO-containing trigger molecule.
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition via Bioorthogonal Release
This diagram illustrates a simplified signaling pathway where a Methyltetrazine-PEG-caged PI3K inhibitor is delivered to a cancer cell via an antibody. The subsequent administration of a TCO-trigger leads to the release of the PI3K inhibitor, which then blocks the PI3K/Akt/mTOR signaling pathway, a critical pathway for cancer cell growth and survival.
This "click-to-release" strategy offers a versatile platform for developing targeted therapies with improved safety and efficacy profiles. The ability to control the release of potent molecules at the desired site and time opens up new avenues for precision medicine.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyltetrazine-SS-PEG4-Biotin,Tetrazine reagents, Tetrazine click- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. Senolysis Enabled by Senescent Cell-Sensitive Bioorthogonal Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve low yield in Methyltetrazine-amine conjugation reactions.
Welcome to the Technical Support Center for Methyltetrazine-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving reaction yields and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of a this compound conjugation?
A1: this compound is a reagent used in a two-step bioconjugation process. First, its primary amine group is coupled to a molecule of interest, typically through an amide bond formation with a carboxylic acid or its activated form (like an NHS ester). The second step involves the methyltetrazine moiety, which undergoes a highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is bioorthogonal, meaning it occurs rapidly under mild, physiological conditions without interfering with native biological functional groups.[1][2][3] The reaction is catalyst-free and its primary byproduct is nitrogen gas, which drives the reaction to completion.[2]
Q2: What are the main advantages of using methyltetrazine derivatives?
A2: Methyl-substituted tetrazines offer a favorable balance of stability and reactivity.[2] Compared to unsubstituted tetrazines, methyltetrazines exhibit significantly greater stability, especially in aqueous buffers, which is crucial for multi-step protocols and in vivo applications.[4][5] While their reaction kinetics are slower than some other tetrazine derivatives, they are still among the fastest bioorthogonal reactions available, with second-order rate constants typically in the range of 1000 M⁻¹s⁻¹.[2][6]
Q3: What are the optimal reaction conditions for the iEDDA (tetrazine-TCO) step?
A3: The tetrazine-TCO ligation is robust and proceeds efficiently under a range of conditions. For optimal results, consider the following:
-
Temperature: The reaction is typically fast at room temperature (20-25°C).[2][7] For less reactive partners or to further accelerate the reaction, incubation at 37°C can be used.[7] Conversely, the reaction can be slowed down by performing it at 4°C.[7]
-
Stoichiometry: A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-functionalized molecule is often recommended to ensure complete consumption of the TCO-modified molecule.[2][7]
-
Solvent: The reaction is compatible with a variety of aqueous buffers (e.g., PBS) and organic co-solvents like DMSO or DMF.[2][8]
Q4: How can I monitor the progress of the tetrazine-TCO reaction?
A4: The progress of the iEDDA reaction can be conveniently monitored spectrophotometrically by measuring the disappearance of the tetrazine's characteristic pink/red color, which corresponds to a decrease in absorbance at approximately 520-540 nm.[9][10][11] LC-MS analysis can also be used to track the consumption of starting materials and the formation of the desired product.[12]
Troubleshooting Guides
This section addresses specific problems that can lead to low yield in your conjugation experiments.
Problem 1: Low or No Yield After Amine Coupling Step
If you are first reacting this compound with a carboxylated molecule (e.g., a protein) using activators like EDC/NHS.
| Potential Cause | Recommended Solution |
| Suboptimal pH for Amine Coupling | The reaction of an activated carboxyl group (like an NHS ester) with a primary amine is pH-dependent. Ensure the reaction buffer is in the pH range of 7.2-8.5. Below pH 7, the amine will be protonated and non-nucleophilic. Above pH 8.5, hydrolysis of the activated ester becomes a significant competing reaction.[13][14] |
| Presence of Competing Primary Amines | Avoid buffers containing primary amines, such as Tris or glycine, during the coupling step as they will compete with your target molecule for the activated carboxyl group.[14][15] Use buffers like PBS, HEPES, or borate instead.[15] |
| Hydrolysis of Activating Agents | Carbodimides (like EDC) and NHS esters are moisture-sensitive.[15] Use fresh, high-quality reagents. Prepare stock solutions in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use and avoid repeated freeze-thaw cycles.[15][16] |
| Insufficient Reagent Concentration | Dilute reaction conditions can favor the hydrolysis of activated esters over the desired aminolysis. If possible, perform the conjugation at a higher concentration of your amine-containing molecule (e.g., 1-5 mg/mL for proteins).[6] |
Problem 2: Low Yield in the Final Tetrazine-TCO Ligation Step
| Potential Cause | Recommended Solution |
| Degradation of Tetrazine Reagent | Although methyltetrazines are relatively stable, they can degrade with improper storage. Store reagents desiccated at -20°C and protected from light.[12] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[12][15] |
| Degradation/Isomerization of TCO | TCO is highly reactive and can degrade or isomerize to the much less reactive cis-cyclooctene (CCO), especially upon exposure to certain metals or thiols.[12] Use TCO-modified reagents that are fresh or have been stored properly. Long-term storage of TCO compounds is not recommended.[12] |
| Incorrect Stoichiometry | An incorrect molar ratio of tetrazine to TCO can result in an incomplete reaction. Verify the concentrations of your stock solutions and empirically optimize the molar ratio. A slight excess of the tetrazine component (1.05-1.5x) is often beneficial.[7] |
| Insufficient Reaction Time or Temperature | While the reaction is typically fast, low reactant concentrations or steric hindrance may slow it down. Increase the incubation time (e.g., up to 2 hours or overnight at 4°C) and monitor the progress.[7][12] If compatible with your molecules, increasing the temperature to 37°C can also help.[7] |
| Poor Solubility of Reactants | If either of the conjugation partners has poor aqueous solubility, this can significantly reduce the reaction rate. Consider adding an organic co-solvent like DMSO or DMF.[2] Using PEGylated versions of tetrazine or TCO linkers can also enhance aqueous solubility.[8][17] |
Data Presentation
Table 1: Recommended Reaction Conditions for the Tetrazine-TCO Ligation Step
| Parameter | Recommended Range | Notes | Source(s) |
| pH | 6.0 - 9.0 | PBS is a commonly used buffer. | [2][7] |
| Temperature | 4°C to 37°C | Reaction is typically efficient at room temperature (20-25°C). | [2][7] |
| Molar Ratio | 1.05:1 to 1.5:1 (Tetrazine:TCO) | A slight excess of one component helps drive the reaction to completion. | [2][7] |
| Duration | 30 - 120 minutes | Can be extended for dilute solutions or less reactive partners. | [6][7] |
| Solvent | Aqueous buffer (e.g., PBS) +/- Organic Co-solvent (e.g., DMSO, DMF) | Co-solvents can improve the solubility of hydrophobic molecules. | [2] |
Table 2: Comparison of Tetrazine Derivatives
| Tetrazine Type | Relative Reactivity | Relative Stability | Key Feature | Source(s) |
| Hydrogen-substituted | Very High | Low | Fastest kinetics, but less stable in aqueous media. | [2] |
| Methyl-substituted | High | High | Good balance of reactivity and superior stability. | [1][2][4] |
| Pyridyl-substituted | High | Moderate | Fast kinetics, but can be less stable than methyltetrazines. | [9] |
Experimental Protocols
Protocol 1: General Two-Step Protein Labeling with this compound
This protocol describes the labeling of a protein first by activating its carboxyl groups, followed by reaction with this compound, and subsequent ligation to a TCO-modified molecule.
Step A: Activation of Protein Carboxyl Groups and Conjugation to this compound
-
Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., MES buffer, pH 6.0). The protein concentration should ideally be 1-5 mg/mL.
-
Prepare Activation Reagents: Prepare fresh 10 mM stock solutions of EDC and NHS in anhydrous DMSO.
-
Activation Reaction: Add a 10-20 fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation to this compound: Add a 10-20 fold molar excess of this compound (dissolved in DMSO) to the activated protein solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess this compound and reaction byproducts using a desalting column or dialysis, exchanging the buffer to PBS at pH 7.4.
Step B: Ligation of Methyltetrazine-Protein to a TCO-Molecule
-
Reactant Preparation: Prepare the TCO-containing molecule in a compatible buffer (e.g., PBS, pH 7.4).
-
Ligation Reaction: Add the TCO-molecule to the purified Methyltetrazine-labeled protein. A slight molar excess (1.1 - 1.5 equivalents) of the protein is often used.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.[12] Monitor the reaction by observing the disappearance of the tetrazine's pink color.
-
Final Purification: Purify the final conjugate using an appropriate chromatographic technique (e.g., Size-Exclusion Chromatography) to remove any unreacted starting materials.[11][12]
Visualizations
Caption: Experimental workflow for a two-step this compound conjugation.
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound HCl salt, 1345955-28-3 | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Methyltetrazine-PEG3-amine HCl salt, 1802908-05-9 | BroadPharm [broadpharm.com]
Technical Support Center: Optimizing Methyltetrazine-Amine Labeling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction buffer pH and other critical parameters for successful Methyltetrazine-amine labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling reactions?
The optimal pH for this compound labeling is highly dependent on the specific reaction partner and the chemistry used to link the tetrazine to the molecule of interest. For the inverse-electron-demand Diels-Alder (iEDDA) click reaction between a tetrazine and a trans-cyclooctene (TCO), the reaction is generally fast and efficient across a broad pH range, typically between pH 7 and 9.[1][2] However, when using an amine-reactive N-hydroxysuccinimide (NHS) ester of methyltetrazine to label a protein or other amine-containing molecule, the reaction with the primary amine is most efficient at a slightly basic pH of 7-9.[2] It is crucial to maintain the amine group in a non-protonated state to facilitate this reaction.[3] For some specific applications, the reaction can be performed in a pH range of 6 to 9.[4]
Q2: Which buffers should I use for this compound labeling?
The choice of buffer is critical for successful labeling. When working with Methyltetrazine-NHS esters, it is imperative to use an amine-free buffer to prevent the buffer from competing with your target molecule for reaction with the NHS ester.[1][3][4][5] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer.[1][3][6] Specifically, 0.1 M sodium tetraborate at pH 8.5 is recommended for labeling amine-modified oligonucleotides.[3] For protein labeling with NHS esters, 100 mM sodium phosphate with 150 mM sodium chloride at pH 7.5 is a suitable choice.[4][5]
Q3: My labeling efficiency is low. What are the potential causes related to the reaction buffer?
Low labeling efficiency can stem from several buffer-related issues:
-
Suboptimal pH: If the pH is too low (acidic), primary amines on your target molecule will be protonated, rendering them unreactive towards NHS esters.[3]
-
Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that will compete with your target molecule, significantly reducing labeling efficiency.[1][3][5][7]
-
Hydrolysis of the NHS ester: NHS esters are susceptible to hydrolysis, which is more rapid at higher pH. While a basic pH is required for the amine reaction, excessively high pH or prolonged reactions can lead to loss of the reactive NHS ester.
Q4: Can the pH affect the stability of the Methyltetrazine or TCO reagents?
Yes, pH can influence the stability of the reagents. While methyltetrazines are generally more stable than other tetrazine derivatives, the stability of both the tetrazine and the TCO can be affected by pH.[1] For instance, the siloxane bonds in silane-based coatings with methyltetrazine are most stable in a pH range of approximately 4 to 7 and are susceptible to hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 8) conditions.[8] Some highly reactive tetrazines and TCOs may have limited stability in aqueous solutions over extended periods.[7] It is crucial to store reagents as recommended, typically at -20°C and protected from moisture.[1][2]
Troubleshooting Guide
This guide addresses common problems encountered during this compound labeling, with a focus on pH and buffer optimization.
Problem 1: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Ensure the reaction buffer pH is within the optimal range of 7-9 for NHS ester reactions.[2] For other tetrazine reactions, a range of 7-8.5 is generally effective.[7] Consider performing a pH optimization experiment. |
| Amine-Containing Buffer | Immediately switch to an amine-free buffer such as PBS, borate, or bicarbonate buffer.[1][3][5] |
| Degraded Reagents | Verify the integrity of your this compound and dienophile (e.g., TCO) reagents. Ensure they have been stored correctly at -20°C and protected from moisture.[1][2] Run a small-scale control reaction with fresh reagents.[7] |
| Suboptimal Stoichiometry | Optimize the molar ratio of the tetrazine reagent to your target molecule. A 5- to 20-fold molar excess of a Methyltetrazine-NHS ester is a common starting point for protein labeling.[1] For TCO-tetrazine reactions, a 1.05 to 1.5-fold molar excess of the tetrazine is often recommended.[4] |
Problem 2: High Background or Non-Specific Labeling
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | If using a hydrophobic dye-labeled tetrazine, non-specific binding can occur. Consider including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers.[7] |
| Excess Unreacted Reagent | Ensure thorough purification after the labeling reaction to remove any unreacted this compound. Size-exclusion chromatography, dialysis, or HIC are common methods.[1][7] |
| Long Incubation Times | Reduce the reaction incubation time to minimize the chance of non-specific binding.[7] The TCO-tetrazine reaction is often complete within 30-60 minutes at room temperature.[4] |
Problem 3: Precipitation of Molecule During Labeling
| Possible Cause | Recommended Solution |
| Change in Molecular Properties | The addition of the tetrazine label can alter the solubility of your molecule, especially if multiple labels are attached.[9] |
| Solvent Incompatibility | If your protocol involves organic solvents like DMSO or DMF, ensure your molecule is soluble at the working concentration.[1][10] |
| Incorrect Buffer Conditions | Verify that the buffer composition and pH are appropriate for maintaining the solubility of your target molecule. |
Data Summary: Recommended Reaction Buffer Conditions
| Reaction Type | Recommended Buffer | Optimal pH Range | Key Considerations |
| Methyltetrazine-NHS Ester Labeling of Proteins | Phosphate-Buffered Saline (PBS), Borate Buffer, Bicarbonate Buffer | 7.0 - 9.0[1][2] | Must be amine-free.[1][3][5] |
| Methyltetrazine-NHS Ester Labeling of Oligonucleotides | 0.1 M Sodium Tetraborate | 8.5[3] | Must be amine-free.[3] |
| Tetrazine-TCO Click Reaction | Phosphate-Buffered Saline (PBS) | 7.0 - 9.0[1] | Generally robust in various aqueous buffers.[4] |
| Methyltetrazine-triethoxysilane Coating | Acetate Buffer (during coating) | 4.0 - 5.0 (for coating) | Final coating is most stable at pH 4-7.[8] |
Experimental Protocols
Protocol 1: pH Optimization for Methyltetrazine-NHS Ester Labeling of a Protein
-
Prepare Buffers: Prepare a series of amine-free buffers with varying pH values (e.g., PBS at pH 6.5, 7.0, 7.5, 8.0, and 8.5).
-
Prepare Protein Solution: Dissolve the protein to be labeled in each of the prepared buffers to a final concentration of 1-10 mg/mL.
-
Prepare Tetrazine Stock: Prepare a 10 mM stock solution of Methyltetrazine-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Set up parallel reactions by adding a 5- to 20-fold molar excess of the Methyltetrazine-NHS ester stock solution to each protein solution.
-
Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[5]
-
Purification: Remove excess, unreacted tetrazine using size-exclusion chromatography (e.g., a desalting column) equilibrated with your desired storage buffer.[7]
-
Analysis: Analyze the degree of labeling for each pH condition using UV-Vis spectroscopy or mass spectrometry to determine the optimal pH.
Protocol 2: General Protocol for Tetrazine-TCO Click Reaction
-
Reagent Preparation: Dissolve the TCO-modified molecule and the this compound in a suitable reaction buffer (e.g., PBS, pH 7.4).[1][4]
-
Reaction Setup: Mix the TCO-containing molecule and the this compound. A slight molar excess (1.05 to 1.5-fold) of the tetrazine is often used.[4]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[4] The reaction progress can be monitored by the disappearance of the tetrazine's color.[1]
-
Purification: Purify the conjugate using a suitable chromatographic technique (e.g., size-exclusion chromatography) to remove any unreacted starting materials.[1]
Visualizations
Caption: Workflow for pH optimization of Methyltetrazine-NHS ester labeling.
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - TW [thermofisher.com]
Common side reactions with Methyltetrazine-amine and how to avoid them.
Welcome to the technical support center for Methyltetrazine-amine. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, help troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bioorthogonal chemical probe containing a methyltetrazine moiety and a primary amine. The methyltetrazine group participates in a highly selective and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, such as trans-cyclooctene (TCO) and norbornene.[1][2][3] This "click chemistry" reaction is widely used for bioconjugation, including protein labeling, live-cell imaging, and drug delivery.[4][] The primary amine allows for the covalent attachment of this compound to molecules containing carboxylic acids or activated esters.[2][6]
Q2: How does the stability of this compound compare to other tetrazine derivatives?
A2: Methyl-substituted tetrazines, like this compound, exhibit significantly greater stability in aqueous solutions compared to their hydrogen-substituted counterparts.[1][2][6][7] This enhanced stability makes them more robust for longer experiments in biological media.[7] However, it's important to note that the tetrazine ring can still be susceptible to degradation in the presence of strong nucleophiles or at a basic pH.[8] To improve stability and ease of handling, this compound is often supplied as a hydrochloride (HCl) salt.[2][9]
Q3: What are the key advantages of using the Methyltetrazine-TCO ligation system?
A3: The Methyltetrazine-TCO ligation offers several benefits for bioconjugation:
-
Biocompatibility: The reaction is catalyst-free and proceeds efficiently under mild, physiological conditions (pH 7-8).[1][3]
-
Speed: It is one of the fastest bioorthogonal reactions known, allowing for efficient labeling even at low concentrations.
-
High Specificity: The reaction is highly selective, with no cross-reactivity with other functional groups commonly found in biological systems, such as amines or thiols.[1][3]
Q4: How should I store this compound?
A4: this compound should be stored at -20°C and protected from moisture.[1] For preparing stock solutions, use a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling of this compound to a Carboxylic Acid
This is a common issue when conjugating this compound to a protein or other molecule via its primary amine. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inadequate activation of the carboxylic acid | Ensure your coupling reagents (e.g., EDC, NHS) are fresh and have been stored properly (desiccated at -20°C). Consider using a more potent activating agent like HATU for difficult couplings. |
| Hydrolysis of activated ester | Perform the reaction in an amine-free buffer at the optimal pH. For two-step EDC/NHS coupling, activate the carboxyl group at a slightly acidic pH (e.g., pH 6.0 in MES buffer) and then raise the pH to 7.2-8.0 for the reaction with this compound.[10][11][12][13] |
| Reaction with amine-containing buffers | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with this compound for reaction with the activated carboxylic acid. Use buffers like PBS or MES.[14] |
| Suboptimal reaction conditions | Optimize the molar ratio of coupling reagents to your carboxylic acid. A starting point is a 10- to 20-fold molar excess of EDC and NHS over the carboxyl-containing molecule. Ensure the reaction is not too dilute (a concentration of 0.1-0.5 M is a good starting point). |
| Degradation of this compound | Prepare stock solutions of this compound fresh in anhydrous DMSO or DMF. Avoid prolonged exposure to basic conditions or strong nucleophiles. |
Issue 2: Degradation of the Methyltetrazine Moiety During or After Conjugation
The characteristic pink/red color of tetrazines is a visual indicator of their integrity. A loss of color suggests degradation of the tetrazine ring.
| Potential Cause | Recommended Solution |
| Exposure to high pH | Maintain the pH of the reaction and storage buffers within a neutral to slightly acidic range (pH 6.0-7.5) if possible. Tetrazines are more prone to degradation at basic pH.[8] |
| Presence of nucleophiles | Avoid the presence of strong nucleophiles, such as thiols (e.g., from DTT or cysteine residues), in your reaction mixture, as they can react with and degrade the tetrazine ring.[7][8] |
| Extended incubation times in aqueous buffer | While methyltetrazines are more stable than other derivatives, they can still degrade over long periods in aqueous solutions.[7] For lengthy experiments, consider the stability of the conjugate under your specific conditions. |
| Photodegradation | Protect tetrazine-containing solutions from prolonged exposure to light. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol describes the conjugation of this compound to a protein with accessible carboxylic acid residues (aspartic acid, glutamic acid, or C-terminus).
Materials:
-
Protein of interest in an amine-free buffer (e.g., MES or PBS)
-
This compound HCl salt
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL. If the protein is already in a buffer containing primary amines, perform a buffer exchange into the Activation Buffer using a desalting column.
-
-
Reagent Preparation:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a 10 mM stock solution of EDC and a 25 mM stock solution of Sulfo-NHS in Activation Buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Activation of Protein Carboxyl Groups:
-
Add the EDC and Sulfo-NHS stock solutions to the protein solution to achieve a final concentration of approximately 2 mM EDC and 5 mM Sulfo-NHS.[11]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent side reactions, remove excess and hydrolyzed EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation with this compound:
-
Immediately add the this compound stock solution to the activated protein solution. A 10- to 20-fold molar excess of this compound over the protein is a good starting point.
-
If the pH of the solution is still acidic from the activation step, adjust to pH 7.2-7.5 with the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess this compound and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or using a desalting column.
-
Visualizations
Caption: Workflow for EDC/NHS coupling of this compound to a protein.
Caption: Decision tree for troubleshooting low yield in amide coupling reactions.
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Chemistry in Pictures: A Vibrant Discovery of Tetrazine Amine Compound by Axispharm Scientist | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. biotium.com [biotium.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for poor stability of tetrazine conjugates.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering stability issues with tetrazine conjugates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My tetrazine conjugate solution is losing its characteristic pink/red color. What does this indicate?
The loss of the vibrant pink or red color of your tetrazine conjugate solution is a primary visual indicator of degradation.[1] The color is a result of the unique electronic properties of the tetrazine ring. When the ring's structure is compromised through chemical reactions, its ability to absorb light in the visible spectrum diminishes, leading to a colorless solution.[1] Several factors can contribute to this degradation, including exposure to nucleophiles, extreme pH conditions (both acidic and basic), and prolonged exposure to light.[1]
Q2: What are the common chemical pathways that lead to the degradation of tetrazine conjugates?
Tetrazine conjugates primarily degrade through two main pathways:
-
Nucleophilic Attack: The electron-deficient nature of the tetrazine ring makes it susceptible to attack by nucleophiles. In biological media, common nucleophiles include water (hydrolysis) and thiol-containing molecules like cysteine or glutathione.[2][3]
-
Reduction: Tetrazines can be reduced to form unstable dihydrotetrazine intermediates, which can further decompose.[2][3] This is particularly relevant in biological systems where reducing agents are present.
Electron-withdrawing substituents on the tetrazine ring, which increase its reactivity in the desired bioorthogonal reaction, unfortunately also enhance its susceptibility to nucleophilic attack and reduction, leading to lower stability.[4][5]
Q3: I am observing low conjugation yield in my experiment. Could the stability of my tetrazine conjugate be the issue?
Yes, poor stability of the tetrazine conjugate is a common reason for low conjugation yields.[6][7] If the tetrazine moiety degrades before it has a chance to react with its dienophile partner (e.g., trans-cyclooctene, TCO), the overall yield of the desired product will be reduced. It is crucial to ensure that the tetrazine conjugate is stable under the specific conditions of your conjugation reaction, including the buffer composition, pH, temperature, and incubation time.[6][7]
Q4: How does the choice of substituent on the tetrazine ring affect the stability of the conjugate?
The electronic properties of the substituents on the tetrazine ring have a significant impact on both reactivity and stability, often in an inverse relationship.[3][8]
-
Electron-Withdrawing Groups (EWGs): Substituents like pyridyl groups increase the rate of the inverse electron-demand Diels-Alder (IEDDA) reaction with dienophiles. However, they also make the tetrazine ring more electron-deficient and thus more prone to degradation by nucleophiles and reduction, leading to lower stability.[4][5]
-
Electron-Donating Groups (EDGs): Substituents like alkyl or amino groups increase the electron density of the tetrazine ring.[1] This generally enhances the stability of the conjugate but at the cost of reduced reactivity in the IEDDA reaction.[1][9]
This trade-off between reactivity and stability is a key consideration in the design and selection of tetrazine reagents for specific applications.[3][5]
Q5: My tetrazine conjugate appears to be aggregating. What could be the cause and how can I prevent it?
Aggregation of tetrazine conjugates can occur, particularly for those that are hydrophobic.[10][11][12] This can lead to precipitation, reduced reactivity, and inaccurate quantification.
Potential Causes:
-
Hydrophobic Interactions: The tetrazine moiety and associated linkers or biomolecules can be hydrophobic, leading to self-assembly and aggregation in aqueous solutions.[10][11]
-
High Concentrations: Working with highly concentrated solutions of the conjugate can promote aggregation.[10]
Prevention Strategies:
-
Incorporate Hydrophilic Spacers: Using linkers that contain hydrophilic units, such as polyethylene glycol (PEG), can improve the aqueous solubility of the conjugate and reduce aggregation.[10]
-
Optimize Concentration: Perform conjugation reactions at lower concentrations to minimize intermolecular interactions.[10]
-
Buffer Optimization: Ensure the buffer composition and pH are optimal for the solubility of your specific conjugate.
Quantitative Data on Tetrazine Stability
The stability of tetrazine conjugates is often quantified by measuring their half-life (t½) under specific conditions. The following table summarizes stability data for various tetrazine derivatives from the literature.
| Tetrazine Derivative | Conditions | Half-life (t½) / % Remaining | Reference |
| Pyridyl-tetrazine (Py-Tz) | DMEM + 10% FBS, 37°C | < 13% remaining after 48h | [2][3] |
| H-tetrazine (H-Tz) | DMEM + 10% FBS, 37°C | < 13% remaining after 48h | [2][3] |
| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS, 37°C | > 63% remaining after 48h | [2][3] |
| Triazolyl-tetrazine (Ta-Tz) | DMEM + 10% FBS, 37°C | > 63% remaining after 48h | [2][3] |
| Dipyridyl-s-tetrazine | DMSO/PBS (1:9), 37°C | 15-40% remaining after 12h | [4] |
| Phenyl tetrazines | DMSO/PBS (1:9), 37°C | > 75% remaining after 12h | [4] |
| Dimethyltetrazine | PBS | ~50% remaining after 14h | [13] |
| Dipyridyl-tetrazine | PBS | t½ = 9.6h | [13] |
| Dipyridyl-substituted tetrazine | PBS, 37°C | 75% remaining after 6h, 27% after 24h | [14] |
| Dipyridyl-substituted tetrazine | Cell lysate, 37°C | 43% remaining after 6h, 0% after 24h | [14] |
Experimental Protocols for Stability Assessment
Protocol 1: Stability Assessment by HPLC or LC-MS
This protocol provides a general method for quantifying the stability of a tetrazine conjugate in a desired medium.[15]
1. Sample Preparation: a. Prepare a concentrated stock solution of the tetrazine conjugate in an appropriate organic solvent (e.g., DMSO). b. Dilute the stock solution to a final working concentration (e.g., 50 µM) in the test medium (e.g., PBS pH 7.4, cell culture medium with 10% FBS).[15]
2. Incubation: a. Incubate the sample at a physiologically relevant temperature (e.g., 37°C) in a controlled environment.[15]
3. Time-Point Analysis: a. At predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample. b. Immediately quench any further degradation by flash freezing in liquid nitrogen or by mixing with a cold organic solvent (e.g., acetonitrile) to precipitate proteins if in biological media.[15] c. Analyze the concentration of the intact tetrazine conjugate using HPLC or LC-MS. Monitor the characteristic absorbance of the tetrazine chromophore (typically around 520-540 nm) or by mass spectrometry.[15]
4. Data Analysis: a. Plot the percentage of remaining intact tetrazine conjugate against time. b. Determine the half-life (t½) of the conjugate by fitting the data to a first-order decay model.[15]
Protocol 2: Measuring Reaction Kinetics with a Dienophile using Stopped-Flow Spectrophotometry
This protocol is used to determine the second-order rate constant of the reaction between a tetrazine conjugate and a dienophile (e.g., TCO), which can be an indirect indicator of the tetrazine's reactivity and availability.[15]
1. Reagent Preparation: a. Prepare a stock solution of the tetrazine conjugate (e.g., 1 mM in DMSO). b. Prepare a stock solution of the dienophile (e.g., TCO derivative, 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions to their final concentrations in the desired reaction buffer (e.g., PBS, pH 7.4). The dienophile should be in at least a 10-fold molar excess to ensure pseudo-first-order kinetics.[15]
2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[15] b. Load the tetrazine and dienophile solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the tetrazine's characteristic absorbance over time.[15]
3. Data Analysis: a. Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the dienophile in excess: k₂ = k_obs / [Dienophile].[15] c. Repeat the experiment with varying concentrations of the dienophile to confirm the linearity and accuracy of the determined k₂.[15]
Visualizing Tetrazine Conjugate Instability
Troubleshooting Workflow for Poor Tetrazine Conjugate Stability
The following diagram outlines a logical workflow for troubleshooting issues related to the poor stability of tetrazine conjugates.
Caption: A flowchart for diagnosing and resolving poor tetrazine conjugate stability.
Common Degradation Pathways of Tetrazine Conjugates
This diagram illustrates the primary chemical reactions that lead to the degradation of the tetrazine ring.
Caption: Major chemical pathways leading to the degradation of tetrazine conjugates.
Inverse Relationship between Tetrazine Reactivity and Stability
This diagram illustrates the general trade-off between the reaction speed and the stability of tetrazine conjugates based on their electronic properties.
Caption: The trade-off between reactivity and stability in tetrazine conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Aggregation-strategy to achieve highly fluorogenic bioorthogonal tetrazine probes - American Chemical Society [acs.digitellinc.com]
- 13. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
How to prevent hydrolysis of NHS-ester activated Methyltetrazine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with NHS-ester activated Methyltetrazine, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of NHS-ester activated Methyltetrazine degradation?
A1: The primary cause of degradation for NHS-ester activated Methyltetrazine is hydrolysis. The N-hydroxysuccinimide (NHS) ester is susceptible to reaction with water, which cleaves the ester bond and renders the Methyltetrazine incapable of reacting with primary amines. This competing hydrolysis reaction is a critical factor to control for successful conjugation.[1][2][3]
Q2: How does pH affect the stability of NHS-ester activated Methyltetrazine?
A2: The pH of the reaction buffer is a critical parameter influencing the stability of the NHS ester. The rate of hydrolysis increases significantly with higher pH.[1][2][3] While the reaction with primary amines is also favored at slightly alkaline conditions (pH 7.2-8.5), a compromise must be found to maximize the amine reaction while minimizing hydrolysis.[1][4] At a lower pH, primary amines are protonated and less reactive, whereas at a higher pH, the NHS-ester hydrolysis becomes the dominant reaction.[3][4]
Q3: What are the optimal storage conditions for NHS-ester activated Methyltetrazine?
A3: To prevent degradation, NHS-ester activated Methyltetrazine should be stored at -20°C in a desiccated environment.[5][6] It is crucial to warm the vial to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[7][8] For long-term storage, purging the vial with an inert gas like nitrogen or argon is also recommended.
Q4: Can I use buffers containing primary amines, like Tris or glycine, for my reaction?
A4: No, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not compatible with NHS-ester reactions.[1][4] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency and a non-functional Tris- or glycine-tetrazine adduct.[4] However, these buffers can be useful for quenching the reaction once it is complete.[1]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of Methyltetrazine-NHS ester | 1. Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 using a freshly calibrated pH meter.[1][4] 2. Optimize Temperature and Time: Perform the reaction at 4°C for a longer duration (e.g., overnight) to slow down the rate of hydrolysis.[1][4] 3. Prepare Fresh Reagents: Dissolve the Methyltetrazine-NHS ester in a suitable anhydrous organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer.[9][10] Do not store the reagent in aqueous solutions.[10] | |
| Suboptimal Reaction Conditions | 1. Increase Reactant Concentrations: If possible, increase the concentration of your amine-containing molecule (e.g., protein) and the molar excess of the Methyltetrazine-NHS ester.[4] A higher concentration of the target amine will favor the desired reaction over hydrolysis. 2. Ensure Adequate Mixing: Gently mix the reaction solution throughout the incubation period to ensure uniform distribution of reactants. | |
| Incompatible Buffer Components | 1. Check for Primary Amines: Confirm that your buffer does not contain any primary amines (e.g., Tris, glycine).[1][4] 2. Avoid High Concentrations of Other Nucleophiles: High concentrations of other nucleophiles can also compete with the reaction. While low concentrations of sodium azide (≤ 3 mM) or thimerosal (≤ 0.02 mM) are generally tolerated, higher concentrations can interfere.[1] |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded Methyltetrazine-NHS ester | 1. Proper Storage: Ensure the reagent is stored at -20°C and desiccated.[5][6] Allow the vial to warm to room temperature before opening.[7][8] 2. Use Fresh Aliquots: If the reagent has been opened multiple times, consider using a fresh, unopened vial to rule out degradation from repeated exposure to atmospheric moisture. | |
| Variability in Experimental Setup | 1. Consistent pH Measurement: Use a calibrated pH meter for all experiments to ensure consistent buffer pH. 2. Precise Temperature Control: Maintain a constant temperature during the reaction incubation. 3. Standardized Reagent Preparation: Always prepare fresh solutions of the Methyltetrazine-NHS ester immediately before each experiment. |
Quantitative Data
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of general NHS esters in aqueous solutions, which serves as a crucial guide for planning experiments with Methyltetrazine-NHS ester.
| pH | Temperature (°C) | Half-life of NHS-ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [1][2] |
| 8.0 | Room Temperature | 210 minutes | [11] |
| 8.5 | Room Temperature | 180 minutes | [11] |
| 8.6 | 4 | 10 minutes | [1][2] |
| 9.0 | Room Temperature | 125 minutes | [11] |
Experimental Protocols
Protocol: Labeling a Protein with Methyltetrazine-NHS Ester
This protocol provides a general guideline for labeling a protein with Methyltetrazine-NHS ester while minimizing hydrolysis. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., 1X PBS, pH 7.4)
-
Methyltetrazine-NHS ester
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
Methyltetrazine-NHS Ester Stock Solution Preparation:
-
Allow the vial of Methyltetrazine-NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of Methyltetrazine-NHS ester in anhydrous DMSO or DMF to create a 10-100 mM stock solution. Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Add the desired molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of the reagent over the protein.
-
Mix the reaction gently and immediately.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The longer incubation at a lower temperature can help to minimize hydrolysis.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted Methyltetrazine-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Visualizations
Caption: Competing reaction pathways for NHS-ester activated Methyltetrazine.
Caption: Experimental workflow for Methyltetrazine-NHS ester labeling.
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medium.com [medium.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Molar Excess for Efficient Methyltetrazine-Amine Labeling
Welcome to the technical support center for Methyltetrazine-amine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure efficient and successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar excess of Methyltetrazine-NHS ester to my protein for efficient labeling?
A1: The optimal molar excess is empirical and depends on several factors, including your protein's concentration and the desired degree of labeling (DOL).[1] For a starting point, refer to the table below. It is often necessary to perform a series of small-scale labeling experiments to determine the ideal ratio for your specific application.[2]
Q2: What is the ideal buffer and pH for the labeling reaction?
A2: It is crucial to use an amine-free buffer to prevent competition with your target molecule for the NHS ester.[1][3] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or borate buffer. The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 9.0.[3][4] A pH of 8.0-8.5 is often recommended for efficient labeling.[5][6]
Q3: How can I determine the degree of labeling (DOL) after the reaction?
A3: The DOL can be determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength of the methyltetrazine moiety (around 520 nm).[6][7]
Q4: My labeling efficiency is low. What are the common causes?
A4: Low labeling efficiency can stem from several factors:
-
Hydrolysis of the Methyltetrazine-NHS ester: This reagent is moisture-sensitive.[3]
-
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with your protein for the labeling reagent.[1][3]
-
Suboptimal pH: The reaction is pH-dependent, with efficiency dropping outside the optimal range of 7.2-9.0.[3]
-
Insufficient molar excess: For dilute protein solutions, a higher molar excess is required to drive the reaction.[1]
-
Poor quality of the labeling reagent: Ensure your Methyltetrazine-NHS ester is stored correctly at -20°C and brought to room temperature before opening to prevent condensation.[4][5]
Q5: Can I use this compound directly for labeling?
A5: this compound itself contains a primary amine and is typically used as a building block to be incorporated into other molecules.[8] For labeling proteins, a Methyltetrazine derivative with an amine-reactive group, such as an NHS ester (N-hydroxysuccinimide ester), is commonly used to react with primary amines (like the side chain of lysine residues) on the protein surface.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Hydrolysis of NHS ester: The reagent is sensitive to moisture.[3] | - Allow the Methyltetrazine-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[3] - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3] |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.[3] | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate buffer.[3][4] | |
| Buffer contains primary amines: Buffers like Tris or glycine compete with the target molecule.[1][3] | - Perform a buffer exchange to an amine-free buffer before starting the labeling reaction. | |
| Insufficient molar excess: The ratio of labeling reagent to protein is too low. | - Increase the molar excess of the Methyltetrazine-NHS ester, especially for dilute protein solutions.[1] | |
| Protein Precipitation | High degree of labeling: Over-labeling can lead to protein aggregation.[9] | - Reduce the molar excess of the labeling reagent or decrease the reaction time.[9] |
| Unfavorable buffer conditions: | - Optimize buffer pH and ionic strength.[9] | |
| Inconsistent Results | Inaccurate quantification of protein or labeling reagent: | - Ensure accurate concentration measurements of both the protein and the Methyltetrazine-NHS ester stock solution before initiating the reaction. |
| Variable reaction conditions: | - Maintain consistent reaction times, temperatures, and pH between experiments. | |
| Free Dye in Final Product | Inadequate purification: | - Use an appropriate purification method, such as size-exclusion chromatography (e.g., desalting columns), to effectively remove unreacted labeling reagent.[2] |
Data Presentation
Table 1: Recommended Starting Molar Excess of Methyltetrazine-NHS Ester for Protein Labeling
| Protein Concentration | Recommended Molar Excess | Notes |
| 1 - 5 mg/mL | 10 to 20-fold[9] | A common concentration range for antibody labeling. |
| < 1 mg/mL | 20 to 50-fold | Higher excess is needed to compensate for slower reaction kinetics at lower concentrations. |
| Antibody Labeling | 30-fold | A specific example for antibody modification.[10] |
Table 2: Example of Achieved Degree of Labeling (DOL)
| Protein | Molar Excess of NHS Ester | Achieved Degree of Labeling (DOL) | Reference |
| Bovine Serum Albumin (BSA) | 6.5 equivalents of FAM NHS ester | 1.1 | [2] |
| Bovine Serum Albumin (BSA) | 30 equivalents of Methyltetrazine-PEG4-NHS-ester | 25 tetrazines per BSA molecule | [7] |
Experimental Protocols
Protocol 1: General Protein Labeling with Methyltetrazine-NHS Ester
This protocol provides a general procedure for labeling a protein with a Methyltetrazine-NHS ester. Optimization may be required for your specific protein and application.
Materials:
-
Protein to be labeled
-
Methyltetrazine-NHS ester
-
Reaction Buffer: Amine-free buffer, pH 7.2 - 8.5 (e.g., 0.1 M sodium bicarbonate or PBS)[1][2]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation: Prepare a 5-20 mg/mL solution of your protein in the reaction buffer.[2]
-
Labeling Reagent Preparation: Immediately before use, dissolve the Methyltetrazine-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[2][5]
-
Labeling Reaction:
-
Add the appropriate volume of the Methyltetrazine-NHS ester stock solution to the protein solution to achieve the desired molar excess (refer to Table 1).
-
Gently mix by pipetting.
-
Incubate at room temperature for 1-4 hours.[2]
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted labeling reagent and byproducts using a desalting column according to the manufacturer's instructions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyltetrazine-Amine Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltetrazine-amine labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for purifying this compound labeled proteins?
A1: A highly effective and common strategy is Affinity Bioorthogonal Chemistry (ABC). This method utilizes a pyridyl-tetrazine tag that can chelate with immobilized metal-ion affinity chromatography (IMAC) resins, such as Nickel-Iminodiacetate (Ni-IDA) resin, which is also commonly used for His-tagged proteins.[1][2] This allows for the specific capture and purification of the tetrazine-labeled protein.
Q2: Can I use standard chromatography techniques to purify my Methyltetrazine-labeled protein?
A2: Yes, besides affinity chromatography, you can use standard protein purification techniques. These include:
-
Size Exclusion Chromatography (SEC): Separates proteins based on their size and is useful for removing unreacted small molecule reagents.[3][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their hydrophobicity.[3][5][6] This can be particularly useful for separating labeled and unlabeled proteins, as the tetrazine tag can alter the protein's surface hydrophobicity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification, especially for smaller proteins and peptides.[4][7]
Q3: How can I remove excess, unreacted this compound reagent after the labeling reaction?
A3: Excess reagent can be removed using several methods:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this is a common and effective method to separate the larger labeled protein from the smaller, unreacted tetrazine reagent.[3][4]
-
Dialysis or Buffer Exchange: These methods can be used to exchange the reaction buffer and remove small molecules.
-
Tangential Flow Filtration (TFF): This is another option for removing small molecules from the protein solution.[3]
Q4: My labeling efficiency is low. What are some potential causes and solutions?
A4: Low labeling efficiency can stem from several factors:
-
Suboptimal Reaction Conditions: Ensure the pH of your reaction buffer is within the optimal range (typically pH 7-9) and does not contain primary amines (like Tris) if you are activating a carboxyl group.[3]
-
Incorrect Stoichiometry: An incorrect molar ratio of the tetrazine reagent to your protein can lead to incomplete labeling. A slight molar excess of the tetrazine reagent (e.g., 1.05 to 1.5-fold) is often recommended.[8]
-
Inactive Reagents: If your this compound has a carboxyl group, ensure that your activating agents (e.g., EDC/NHS or HATU) are fresh.[3]
-
Inaccessible Labeling Site: The target amino acid on your protein may not be accessible. Consider engineering the tag at a different location (e.g., N-terminus vs. C-terminus).
Q5: I am observing protein precipitation during purification. What can I do?
A5: Protein precipitation during purification can be caused by high protein concentration or suboptimal buffer conditions.
-
For Affinity Chromatography: If precipitation occurs on the column, you can try eluting with a linear gradient instead of a step elution to reduce the concentration of the eluted protein.
-
For HIC: The high salt concentrations used can sometimes lead to precipitation. It is crucial to optimize the salt type and concentration.
-
General Tips: Consider adding mild detergents or adjusting the NaCl concentration in your buffers.
Troubleshooting Guides
Problem 1: Low Yield of Labeled Protein After Purification
This troubleshooting guide will help you identify and resolve common issues leading to low recovery of your purified this compound labeled protein.
A decision tree for troubleshooting low yields in protein purification.
Problem 2: Unlabeled Protein Contamination in the Final Product
This guide addresses the issue of co-purification of unlabeled protein with your this compound labeled protein.
A troubleshooting workflow for unlabeled protein contamination.
Data Summary
Table 1: Quantitative Data for Affinity Purification of Pyridyl-Tetrazine Labeled Proteins
| Parameter | Value | Protein Example | Reference |
| Binding Capacity to Ni-IDA Resin | 3.4 mg/mL | GFP-pyTz | [1] |
| Recovery from Ni-IDA Purification | 88% | mSA2-tetrazine | [1] |
| Recovery from Bacterial Lysate | 83% | GFP-pyTz | [1] |
Experimental Protocols
Protocol 1: General Workflow for Labeling and Affinity Purification
This protocol outlines the general steps for labeling a protein with a pyridyl-tetrazine amine and subsequent purification using Ni-IDA affinity chromatography.
A general workflow for protein labeling and affinity purification.
Protocol 2: Detailed Methodology for Affinity Purification using Ni-IDA Resin
This protocol provides a more detailed procedure for the purification of a pyridyl-tetrazine labeled protein.
Materials:
-
Pyridyl-tetrazine labeled protein solution
-
Ni-IDA resin
-
Binding Buffer: 50 mM MES, pH 6.0
-
Wash Buffer: 50 mM MES, pH 6.0, 10 mM Imidazole
-
Elution Buffer: Phosphate buffer with 400 mM Imidazole
Procedure:
-
Resin Preparation:
-
Add 100 µL of Ni-IDA resin slurry to a chromatography column.
-
Equilibrate the resin with 5 column volumes of Binding Buffer.
-
-
Protein Binding:
-
Load the labeled protein solution (e.g., 300 µL of 100 µM protein) onto the column by gravity flow.[1]
-
-
Washing:
-
Wash the resin with 5 column volumes of Binding Buffer to remove unbound protein.
-
Wash the resin with 5 column volumes of Wash Buffer to remove non-specifically bound proteins.[1]
-
-
Elution:
-
Elute the bound pyridyl-tetrazine labeled protein with Elution Buffer.
-
Collect the eluate in fractions.
-
-
Analysis:
-
Determine the concentration of the eluted protein using UV-Vis spectroscopy.
-
Analyze the purity of the eluted fractions by SDS-PAGE and Mass Spectrometry.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Labeled Proteins
HIC separates proteins based on their surface hydrophobicity and can be a powerful tool for purifying labeled proteins.[9]
Principle: In HIC, proteins are loaded onto a hydrophobic column in a high-salt buffer.[6] The high salt concentration enhances hydrophobic interactions, causing hydrophobic proteins to bind to the column.[9] The bound proteins are then eluted by decreasing the salt concentration in the buffer.[6]
General Procedure:
-
Column Equilibration: Equilibrate the HIC column with a high-salt binding buffer (e.g., buffer containing 2 M (NH4)2SO4).[10]
-
Sample Preparation: Adjust the salt concentration of your labeled protein sample to match the binding buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Elution: Elute the bound proteins using a decreasing salt gradient. Proteins will elute in order of increasing hydrophobicity.[10]
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of your labeled protein.
References
- 1. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bio-works.com [bio-works.com]
- 7. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. goldbio.com [goldbio.com]
- 10. waters.com [waters.com]
Impact of temperature and time on Methyltetrazine-amine reaction kinetics.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the impact of temperature and time on Methyltetrazine-amine reaction kinetics. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound reaction?
A1: The reaction involving a methyltetrazine moiety and a trans-cyclooctene (TCO) is a bioorthogonal inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), which drives the reaction to completion.[1][2] This process is catalyst-free, highly selective, and known for its exceptionally fast kinetics.[1][2]
Q2: What are the main advantages of using the Methyltetrazine-TCO ligation?
A2: This ligation chemistry offers several key benefits:
-
Biocompatibility: The reaction is catalyst-free, making it suitable for in-vivo and sensitive biological applications.[2][3]
-
Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 800 M⁻¹s⁻¹, allowing for efficient labeling even at low concentrations.[3]
-
High Specificity: The reaction is highly selective, showing no cross-reactivity with other functional groups commonly found in biological systems, such as amines or thiols.[2]
-
Stability: Methyl-substituted tetrazines exhibit good stability in aqueous media compared to other derivatives, making them a reliable choice for many applications.[4]
Q3: How does a methyl-substituted tetrazine compare to other tetrazine derivatives in terms of reactivity and stability?
A3: Methyl-substituted tetrazines offer a balance between stability and reactivity. While they may react more slowly than hydrogen- or pyridyl-substituted tetrazines, they have significantly better stability in aqueous solutions.[1] This makes them ideal for applications that require a more robust reagent over the absolute fastest kinetics. Generally, the reactivity of tetrazines is inversely correlated with their stability.[5]
Q4: Can the Methyltetrazine-TCO reaction be performed in aqueous buffers?
A4: Yes, the tetrazine-TCO ligation is highly compatible with aqueous buffers, typically in the pH range of 6.0 to 9.0.[1][2] However, it is crucial to consider the stability of the specific Methyltetrazine derivative and the biomolecule of interest at the chosen pH. Some tetrazines may degrade in basic aqueous solutions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Degradation of Reagents: Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade with exposure to thiols or UV light.[1] | Use freshly prepared solutions. Store stock solutions of tetrazine and TCO derivatives desiccated and protected from light at -20°C.[1] |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. | While a 1:1 stoichiometry is theoretical, using a slight excess (1.1 to 1.5 equivalents) of one reagent can drive the reaction to completion for the limiting reagent.[1] | |
| Hydrolysis of NHS ester (if applicable): If using a Methyltetrazine-NHS ester to label a primary amine, the NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. | Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Avoid buffers containing primary amines (e.g., Tris, glycine) during the labeling step. | |
| Slow Reaction Rate | Low Reactant Concentrations: The reaction rate is dependent on the concentration of both the tetrazine and the TCO. | Increase the concentration of one or both reactants. The fast kinetics of this reaction make it efficient even at low concentrations, but extremely dilute conditions will slow the reaction. |
| Low Temperature: As with most chemical reactions, lower temperatures will decrease the reaction rate. | Perform the reaction at room temperature (20-25°C) or 37°C.[1] While higher temperatures can increase the rate, they may also accelerate the degradation of sensitive biomolecules or the tetrazine itself. | |
| Steric Hindrance: Bulky molecules attached to the tetrazine or TCO can sterically hinder their approach, slowing the reaction. | If possible, design the linker with a flexible spacer, such as PEG, to improve the accessibility of the reactive moieties.[1] | |
| Precipitation of Reactants or Product | Poor Solubility: One or more components of the reaction may have limited solubility in the chosen buffer. | To enhance aqueous solubility, consider using PEGylated linkers on the tetrazine or TCO.[1] A small percentage of an organic co-solvent like DMSO or DMF can also be added, but its compatibility with your biological system must be verified. |
| Presence of Side Products | Impure Reactants: Impurities in the starting materials can lead to side reactions. | Ensure the purity of your tetrazine and TCO reagents. Purification of the starting materials may be necessary. |
| Oxidation: Some biomolecules or reagents may be sensitive to oxidation. | For oxygen-sensitive molecules, degassing the reaction buffer can help prevent oxidation-related side products.[1] |
Impact of Temperature and Time on Reaction Kinetics
The reaction between Methyltetrazine and TCO is exceptionally fast, often reaching completion in minutes at room temperature.
Effect of Temperature
In general, for iEDDA reactions, an increase in temperature leads to an increase in the reaction rate constant. However, it is crucial to balance the reaction rate with the thermal stability of the reactants and any biomolecules involved. For most applications, conducting the reaction at room temperature (20-25°C) or physiological temperature (37°C) provides a rapid reaction without significant degradation.
Quantitative Data on Reaction Kinetics
The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with TCO at 37°C in PBS. This illustrates the impact of substitution on the tetrazine ring on the reaction kinetics.
| Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | 2,000 |
| 3-H-6-phenyl-1,2,4,5-tetrazine | 30,000 |
| 3-(p-aminophenyl)-6-methyl-1,2,4,5-tetrazine | 3,300 |
Data sourced from a study evaluating a series of 1,2,4,5-tetrazines for bioorthogonal conjugation.[6]
Impact of Reaction Time
Due to the rapid kinetics, long incubation times are often unnecessary. For many applications, reactions are complete within 1-2 hours at room temperature.[7] Reaction progress can be monitored to determine the optimal time for specific reactants and concentrations.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with Methyltetrazine-NHS Ester
This protocol describes the first step of a two-step conjugation, where a protein's primary amines are labeled with a methyltetrazine moiety.
-
Reagent Preparation:
-
Allow the Methyltetrazine-NHS ester vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the Methyltetrazine-NHS ester in anhydrous DMSO.
-
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer, such as PBS (phosphate-buffered saline) at pH 7.2-8.0. The protein concentration should typically be between 1-5 mg/mL.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Methyltetrazine-NHS ester and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Monitoring Tetrazine-TCO Ligation by UV-Vis Spectroscopy
The progress of the Tetrazine-TCO reaction can be monitored by the decrease in the tetrazine's characteristic absorbance at approximately 520 nm.[2][8]
-
Prepare Stock Solutions: Prepare stock solutions of the methyltetrazine-functionalized molecule and the TCO-functionalized molecule in a suitable solvent (e.g., DMSO or the reaction buffer).
-
Determine Molar Extinction Coefficient: If not known, accurately determine the molar extinction coefficient of the methyltetrazine compound at its λmax (~520 nm) in the reaction buffer.
-
Initiate the Reaction:
-
In a quartz cuvette, add the reaction buffer and the TCO solution.
-
Place the cuvette in the spectrophotometer and begin recording data.
-
Add the methyltetrazine solution to the cuvette to initiate the reaction, ensuring rapid mixing.
-
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the absorbance stabilizes, indicating the reaction is complete.
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental design.[1]
Visualizations
Caption: A typical two-step experimental workflow for bioconjugation using Methyltetrazine-NHS ester and a TCO-functionalized molecule.
Caption: The relationship between key experimental parameters and reaction outcomes in this compound ligations.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Addressing non-specific binding of Methyltetrazine-amine conjugates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of methyltetrazine-amine conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of this compound conjugates?
A1: Non-specific binding refers to the undesirable adhesion of this compound conjugates to biological molecules, surfaces, or cells that are not the intended target of the experiment. This phenomenon can arise from several interactions, including hydrophobic interactions, electrostatic forces, and off-target reactivity, leading to high background signals, reduced signal-to-noise ratios, and potentially false-positive results.
Q2: What are the common causes of non-specific binding with this compound conjugates?
A2: Common causes of non-specific binding include:
-
Hydrophobicity: The aromatic nature of the tetrazine ring can lead to hydrophobic interactions with proteins and lipid membranes, causing the conjugate to "stick" to unintended cellular components.[1]
-
Electrostatic Interactions: The net charge of the conjugate and the biological target at a given pH can lead to non-specific binding through electrostatic attraction.
-
Reagent Stability and Purity: this compound is more stable in aqueous buffers compared to unsubstituted tetrazine-amine, but degradation can still occur, potentially leading to reactive byproducts that bind non-specifically.[2][3][4] Impurities in the conjugate preparation can also contribute to background signal.
-
Properties of the Conjugated Molecule: The biomolecule to which the this compound is attached (e.g., antibody, peptide, small molecule) can have its own inherent non-specific binding properties.
-
Inadequate Blocking: Insufficient blocking of reactive surfaces in the experimental system (e.g., cell surfaces, microplate wells) can leave sites available for non-specific attachment.
Q3: How does the choice of tetrazine derivative affect non-specific binding?
A3: The structure of the tetrazine derivative plays a crucial role. More hydrophilic tetrazines tend to exhibit lower non-specific binding and faster clearance in vivo, leading to improved tumor-to-background contrast in imaging applications.[5] While highly reactive tetrazines can be beneficial for fast ligation kinetics, they may also be less stable, potentially leading to more off-target reactions. Methyl-substituted tetrazines offer a good balance of stability and reactivity.[2][4]
Q4: Can a PEG linker reduce non-specific binding of my this compound conjugate?
A4: Yes, incorporating a hydrophilic polyethylene glycol (PEG) spacer between the methyltetrazine moiety and the amine can significantly reduce non-specific binding.[6][7] The PEG linker increases the overall hydrophilicity of the conjugate, which can minimize hydrophobic interactions with cellular components and improve its solubility in aqueous buffers.[6][7][8]
Troubleshooting Guides
Problem: High Background Signal in Cell Imaging Experiments
High background fluorescence can obscure the specific signal from your target, making data interpretation difficult. Follow these steps to troubleshoot the issue.
Troubleshooting Workflow for High Background in Cell Imaging
Caption: A stepwise guide to troubleshooting high background signals in cell imaging experiments.
1. Optimize Blocking Strategy:
-
Issue: Non-specific binding sites on cells or the imaging surface are not adequately blocked.
-
Solution:
-
Increase the concentration of the blocking agent.
-
Increase the blocking incubation time.
-
Try different blocking agents. While Bovine Serum Albumin (BSA) is common, casein or serum from the same species as the secondary antibody (if applicable) can be more effective in some cases.
-
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | 30-60 min at RT | A good starting point for most applications.[9] |
| Normal Goat/Donkey Serum | 5-10% (v/v) in PBS | 30-60 min at RT | Use serum from the host species of the secondary antibody. |
| Casein | 0.1-1% (w/v) in PBS or TBS | 30-60 min at RT | Can provide lower backgrounds than BSA in some assays. Avoid if using biotin-avidin systems as it may contain biotin.[10] |
2. Titrate this compound Conjugate Concentration:
-
Issue: The concentration of the conjugate is too high, leading to increased non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the recommended concentration from the literature or manufacturer and test several dilutions below that.
3. Optimize Washing Steps:
-
Issue: Insufficient washing fails to remove unbound or weakly bound conjugate.
-
Solution:
-
Increase the number of wash steps (e.g., from 3 to 5).
-
Increase the duration of each wash (e.g., 5-10 minutes per wash).
-
Add a non-ionic surfactant, such as 0.05% Tween-20, to the wash buffer to help disrupt non-specific interactions.
-
4. Adjust Buffer Composition:
-
Issue: The pH or ionic strength of the buffer is promoting electrostatic interactions.
-
Solution:
-
pH: The optimal pH for minimizing non-specific binding is often near the isoelectric point of the protein conjugate. You can test a range of pH values (e.g., 6.5, 7.4, 8.0) for your incubation and wash buffers.
-
Ionic Strength: Increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) in your buffers can help to disrupt non-specific electrostatic interactions.[11][12]
-
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 8.0 | Can be optimized to be near the isoelectric point of the conjugate to minimize charge-based interactions. |
| Salt Concentration (NaCl) | 150 - 500 mM | Higher salt concentrations can shield electrostatic interactions, reducing non-specific binding.[11][12] |
| Surfactant (Tween-20) | 0.05 - 0.1% | Helps to reduce non-specific hydrophobic interactions.[13] |
Problem: Low or No Specific Signal
If you are experiencing low or no signal after performing your experiment, consider the following troubleshooting steps.
1. Verify Conjugate Reactivity:
-
Issue: The this compound conjugate or the TCO-modified target may be inactive.
-
Solution: Before a complex experiment, perform a simple in-solution reaction between your this compound conjugate and a TCO-containing molecule and analyze the product by mass spectrometry or HPLC to confirm reactivity.
2. Check Reagent Stability and Storage:
-
Issue: The this compound conjugate may have degraded.
-
Solution: Store this compound conjugates at -20°C or -80°C, protected from light and moisture. Prepare fresh solutions before use. This compound is more stable than unsubstituted tetrazine-amine, especially in aqueous buffers.[2][3][4]
3. Optimize Reaction Conditions:
-
Issue: The reaction kinetics may be too slow under your experimental conditions.
-
Solution:
-
Concentration: Ensure you are using an adequate concentration of both the this compound conjugate and the TCO-modified target.
-
Incubation Time: Increase the incubation time to allow for complete reaction.
-
Temperature: While most reactions proceed quickly at room temperature, gentle warming (e.g., to 37°C) can sometimes increase the reaction rate, if compatible with your biological sample.
-
Data Presentation
Impact of Tetrazine Hydrophilicity on In Vivo Performance
Hydrophilicity is a key factor in reducing non-specific binding and improving in vivo performance. The following table summarizes data from a study that evaluated a library of tetrazine derivatives in a pre-targeting model. A lower clogD7.4 value indicates higher hydrophilicity, which generally correlates with better in vivo ligation performance (higher blocking efficiency).
| Tetrazine Scaffold Type | clogD7.4 | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | In Vivo Blocking Efficiency (%) |
| Highly Hydrophilic (e.g., Sugar Conjugate) | -4.5 | > 50,000 | 95 - 99 |
| Hydrophilic (e.g., PEG Derivative) | -3.2 | > 50,000 | 95 - 99 |
| Moderately Hydrophilic (e.g., Carboxylic Acid) | -1.8 | > 39,000 | 80 - 95 |
| Lipophilic (e.g., Aryl-substituted) | > 0 | ~10,000 - 30,000 | < 60 |
Data adapted from a study on in vivo pretargeting performance. Higher blocking efficiency indicates more successful in vivo ligation and less non-specific accumulation of the tetrazine probe.
Experimental Protocols
Protocol 1: General Procedure for Blocking Non-Specific Binding in Cell Staining
-
Prepare Blocking Buffer: Prepare a solution of 3% (w/v) BSA and 5% (v/v) normal goat serum in PBS.
-
Cell Preparation: After fixation and permeabilization (if required), wash the cells twice with PBS.
-
Blocking Step: Aspirate the PBS and add enough blocking buffer to completely cover the cells.
-
Incubation: Incubate for 1 hour at room temperature with gentle agitation.
-
Proceed with Staining: Aspirate the blocking buffer and proceed with the primary antibody or this compound conjugate incubation without a washing step in between.
Protocol 2: Purification of this compound-Antibody Conjugates using Size-Exclusion Chromatography (SEC)
This protocol is for removing unconjugated this compound from an antibody conjugation reaction.
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., a PD-10 desalting column) with 4-5 column volumes of cold PBS (pH 7.4).[14][15][16][17]
-
Sample Loading: Once the equilibration buffer has completely entered the packed bed, carefully load the antibody conjugation reaction mixture (typically up to 2.5 mL for a PD-10 column) onto the top of the column.
-
Elution: Allow the sample to enter the packed bed completely. Add PBS to the top of the column and begin collecting fractions. The purified antibody conjugate will elute in the void volume, while the smaller, unconjugated this compound will be retained longer and elute in later fractions.
-
Fraction Analysis: Measure the absorbance of the collected fractions at 280 nm to identify the fractions containing the antibody. The peak corresponding to the purified conjugate will be the first to elute.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the purified conjugate using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa for an antibody).
Visualizations
Pre-targeting Workflow for Drug Delivery
This diagram illustrates a two-step pre-targeting strategy where a TCO-modified antibody is first administered to target a tumor, followed by a second injection of a methyltetrazine-drug conjugate that "clicks" to the antibody at the tumor site, releasing the drug.[14][18][19][20]
Caption: A pre-targeting workflow for tumor-specific drug delivery using tetrazine-TCO ligation.
Investigating EGFR Signaling with a Bioorthogonal Probe
This diagram shows a simplified representation of how a this compound conjugate could be used to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[18][21][22][23]
Caption: Probing the EGFR signaling pathway using a TCO-modified ligand and a methyltetrazine-fluorophore conjugate.
References
- 1. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound | 1345955-28-3 [chemicalbook.com]
- 4. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Improving Tumor-to-Background Contrast Through Hydrophilic Tetrazines: The Construction of 18F Labeled PET Agents Targeting Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 13. Reducing Non-Specific Binding [reichertspr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EGFR-targeted prodrug activation using bioorthogonal alkene-azide click-and-release chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. sinobiological.com [sinobiological.com]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
How to handle amine competition in acylation reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with amine competition in acylation reactions.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction is non-selective, acylating multiple amines in my molecule. How can I improve selectivity for a specific amine?
A1: Achieving selectivity in the acylation of polyamines or molecules with multiple amine functionalities is a common challenge. The outcome of the reaction is influenced by the inherent nucleophilicity of the different amino groups and the reaction conditions. Here are some strategies to enhance selectivity:
-
Exploit Inherent Reactivity Differences: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, which are in turn more reactive than aromatic amines. This inherent difference can often be used to achieve selective acylation under carefully controlled conditions.
-
Kinetic vs. Thermodynamic Control: The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control.[1][2][3]
-
Kinetic control (favored at lower temperatures) results in the fastest-forming product, which is often the acylation of the most nucleophilic or least sterically hindered amine.[4]
-
Thermodynamic control (favored at higher temperatures with longer reaction times) results in the most stable product, which may not be the kinetically favored one.[2][4]
-
-
Choice of Acylating Agent: The reactivity of the acylating agent plays a crucial role. Highly reactive agents like acyl chlorides may lead to lower selectivity, while less reactive agents can provide better discrimination between different amines.[5] Some reagents are specifically designed for chemoselective acylation. For instance, acyl cyanides and diacylaminoquinazolinones have been shown to be highly selective for primary amines in the presence of secondary amines.[5][6]
-
Use of Protecting Groups: A robust strategy is to temporarily protect the more reactive amines to direct the acylation to the desired site.[7][8] Common protecting groups for amines include carbamates like Boc, Cbz, and Fmoc.[9] After the reaction, the protecting group is removed to reveal the free amine.[7] An innovative approach involves using the reaction solvent, such as methyl isobutyl ketone (MIBK), as a temporary protecting group for primary amines.[10][11]
Q2: I am trying to selectively acylate a primary amine in the presence of a secondary amine, but I am getting a mixture of products. What specific methods can I use?
A2: Selective acylation of a primary amine in the presence of a secondary amine is a frequent objective. Here are some established methods:
-
Chemoselective Reagents: Certain acylating agents exhibit high chemoselectivity for primary amines.
-
Aqueous Conditions: Performing the acylation in an aqueous medium can enhance selectivity. Amines can be efficiently acylated by anhydrides in water, and this method has shown high chemoselectivity for amines in the presence of other nucleophiles like phenols and thiols.[12][13][14]
-
Temporary Protection with a Solvent: A scalable method involves using methyl isobutyl ketone (MIBK) as both the solvent and a temporary protecting group for the primary amine. The primary amine forms an imine with MIBK, leaving the secondary amine available for acylation. The imine is then hydrolyzed to regenerate the primary amine.[10][11]
Q3: My acylation reaction yield is very low. What are the common causes and how can I troubleshoot this?
A3: Low yields in acylation reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.[15]
-
Inadequate Activation of Carboxylic Acid: If you are using a carboxylic acid as the acylating agent, it needs to be activated. The use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate this.[15]
-
Suboptimal Reaction Conditions:
-
Temperature: The ideal temperature can vary. Some reactions proceed at room temperature, while others may require heating. It's advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[15]
-
Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. Ensure that all your reactants are soluble in the chosen solvent.[15]
-
-
Hydrolysis of Acylating Agent: Acyl halides and anhydrides are sensitive to moisture. Ensure that your reaction is performed under anhydrous conditions to prevent the hydrolysis of your acylating agent.[15]
-
Side Reactions: The amine can participate in side reactions, particularly with highly reactive acylating agents. Adding the acylating agent dropwise at a low temperature can help control the reaction rate and minimize side products.[15]
-
Poor Nucleophilicity of the Amine: If the amine is sterically hindered or electronically deactivated (e.g., by an adjacent electron-withdrawing group), its nucleophilicity will be reduced, leading to a sluggish or incomplete reaction.[16][17] In such cases, using a more reactive acylating agent or a catalyst like 4-dimethylaminopyridine (DMAP) might be necessary.[18]
-
Base Stoichiometry: At least one equivalent of a base is required to neutralize the acid byproduct (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amine and render it unreactive.[16]
Troubleshooting Guides
Guide 1: Improving Selectivity in Competitive Acylation
This guide provides a workflow for optimizing the selectivity of an acylation reaction when multiple amines are present.
Caption: A stepwise workflow for troubleshooting poor selectivity in competitive acylation reactions.
Data Presentation
Table 1: Selectivity of Different Acylating Agents for Primary vs. Secondary Amines
| Acylating Agent | Amine Mixture | Ratio of Acylated Products (Primary:Secondary) | Reference |
| Diacylaminoquinazolinone (DAQ 1) | Ethanolamine and Diethanolamine | 99:1 | [5] |
| Diacylaminoquinazolinone (DAQ 2) | Ethanolamine and Diethanolamine | 99:1 | [5] |
| Diacylaniline (DAA 3) | Pyrrolidine and Piperidine | 18.5:1 | [5] |
| Acetyl Chloride | Pyrrolidine and Piperidine | 1:2.5 | [5] |
Experimental Protocols
Protocol 1: Selective Acylation of a Primary Amine using MIBK as a Temporary Protecting Group
This protocol is adapted from a procedure for the selective alkylation and acylation of secondary amines in the presence of primary amines.[10][11]
Objective: To selectively acylate a secondary amine in a molecule containing both primary and secondary amine functionalities.
Materials:
-
Diamino compound (containing both primary and secondary amines)
-
4-Methyl-2-pentanone (MIBK)
-
Acylating agent (e.g., acyl chloride or anhydride)
-
Base (e.g., Na₂CO₃ or triethylamine)
-
Anhydrous solvent for workup (e.g., dichloromethane)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation (Protection of Primary Amine):
-
In a round-bottom flask, dissolve the diamino compound in MIBK.
-
Add a suitable base (e.g., Na₂CO₃).
-
Heat the mixture to reflux to facilitate the formation of the imine between the primary amine and MIBK. The progress of this step can be monitored by techniques like NMR or GC-MS to confirm the disappearance of the primary amine signal.
-
-
Acylation of Secondary Amine:
-
Once imine formation is complete, cool the reaction mixture.
-
Slowly add the acylating agent to the reaction mixture.
-
Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the reactivity of the secondary amine and acylating agent) until the reaction is complete (monitor by TLC or LC-MS).
-
-
Hydrolysis of Imine (Deprotection of Primary Amine):
-
After the acylation is complete, the imine can be hydrolyzed. This is often achieved during the aqueous workup.
-
Cool the reaction mixture and add water.
-
Stir the mixture vigorously. The hydrolysis can be facilitated by slightly acidic conditions, but it often proceeds under neutral conditions.
-
-
Workup and Purification:
-
Extract the aqueous layer with an organic solvent like dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting product by column chromatography, recrystallization, or distillation as required.
-
Protocol 2: Acylation of an Amine with an Acyl Chloride
This is a general procedure for the acylation of an amine using an acyl chloride.[15][19]
Objective: To synthesize an amide from an amine and an acyl chloride.
Materials:
-
Amine
-
Acyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Base (e.g., triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution of the amine and base. Maintain the temperature at 0 °C during the addition to control the reaction exotherm.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude amide product.
-
Purify the crude product by column chromatography or recrystallization if necessary.
-
Visualizations
Caption: Competing acylation pathways under kinetic versus thermodynamic control.
Caption: Experimental workflow for selective acylation using a protecting group strategy.
References
- 1. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemoselective Acylation of Amines in Aqueous Media [organic-chemistry.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
Validating Success: A Comparative Guide to Analytical Methods for Methyltetrazine-Amine Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of a methyltetrazine moiety to an amine-containing molecule is a critical step in the development of targeted therapeutics, advanced imaging agents, and other sophisticated bioconjugates. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) is known for its rapid kinetics and high specificity, making it a popular choice in bioorthogonal chemistry.[1][2] However, rigorous analytical validation is essential to confirm the successful formation of the desired conjugate and to characterize its purity and properties. This guide provides an objective comparison of key analytical methods for validating Methyltetrazine-amine conjugation, complete with experimental data, detailed protocols, and visual workflows.
Comparative Analysis of Validation Methods
The choice of analytical technique for validating your this compound conjugation will depend on several factors, including the nature of the biomolecule, the required level of detail, and the available instrumentation. The following table summarizes the key attributes of the most common validation methods.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectroscopy | Fluorescence Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Precise mass measurement, confirmation of covalent bond formation, determination of drug-to-antibody ratio (DAR).[3][4] | Separation of conjugate from reactants, purity assessment, quantification. | Rapid qualitative confirmation of conjugation, concentration measurement.[4][5] | Highly sensitive detection of conjugation, "turn-on" fluorescence upon reaction.[6][7][8] | Detailed structural characterization of the conjugate and reaction byproducts. |
| Sample Requirements | Small sample amount (µg-ng), requires buffer exchange to volatile solvents. | Small sample amount (µg), requires soluble sample. | Small sample amount (µg), requires chromophore. | Very small sample amount (ng-pg), requires fluorophore or fluorogenic reaction. | Larger sample amount (mg), requires soluble sample in deuterated solvent. |
| Throughput | Moderate to High | High | High | High | Low |
| Quantitative Capability | Yes (relative and absolute) | Yes (with appropriate standards) | Yes (using Beer-Lambert Law) | Yes (with appropriate standards) | Yes (with internal standard) |
| Qualitative Capability | Excellent | Good | Good | Excellent | Excellent |
| Advantages | Unambiguous mass confirmation, site of conjugation analysis (with MS/MS).[3] | High resolution, well-established, versatile (HIC, SEC, RP). | Simple, rapid, non-destructive.[4] | Extremely high sensitivity, suitable for in-vitro and in-vivo imaging.[8] | Provides detailed structural information. |
| Disadvantages | Can be destructive, complex data analysis for heterogeneous samples. | Can be time-consuming for method development. | Indirect, potential for interference from other chromophores. | Requires a fluorescent label or a fluorogenic reaction; potential for quenching. | Low sensitivity, requires high sample concentration, complex spectra for large molecules. |
Experimental Protocols and Workflows
Mass Spectrometry (MS)
Mass spectrometry provides a direct and accurate measurement of the molecular weight of the conjugate, confirming the addition of the methyltetrazine group.[4]
Experimental Protocol:
-
Sample Preparation:
-
Purify the conjugate to remove unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or dialysis.
-
Exchange the buffer of the purified conjugate to a volatile buffer compatible with mass spectrometry, such as ammonium acetate or ammonium bicarbonate.
-
The sample concentration should be in the range of 0.1-1 mg/mL.[4]
-
-
LC-MS Analysis:
-
Inject the prepared sample into an LC-MS system. A reversed-phase C4 or C8 column is often used for proteins.
-
The mobile phases typically consist of water and acetonitrile with 0.1% formic acid.
-
The mass spectrometer is operated in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein.
-
A successful conjugation will show an increase in the mass of the starting molecule corresponding to the mass of the attached methyltetrazine moiety.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the conjugate and separating it from the starting materials. Hydrophobic Interaction Chromatography (HIC) and Size-Exclusion Chromatography (SEC) are particularly useful.
Experimental Protocol (HIC):
-
System Setup: Use an HPLC system with a UV detector and a HIC column.
-
Mobile Phases:
-
Gradient: Run a linear gradient from high salt to low salt.
-
Detection: Monitor the absorbance at 280 nm for the protein and at the specific wavelength for the methyltetrazine if it has a unique absorbance.
-
Data Analysis: The conjugated species will elute earlier than the more hydrophobic unconjugated starting molecule. The peak areas can be used to determine the extent of conjugation.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a quick and straightforward method to confirm conjugation by observing changes in the absorbance spectrum. Tetrazines have a characteristic absorbance around 520-540 nm which disappears upon successful iEDDA reaction.[4][9]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the unconjugated amine-containing molecule, the this compound, and the purified conjugate in a suitable buffer.
-
Blank Measurement: Use the buffer to zero the spectrophotometer.
-
Spectral Acquisition: Measure the absorbance spectra of each sample from approximately 300 nm to 700 nm.
-
Data Analysis: Overlay the spectra. A successful conjugation is indicated by the disappearance of the characteristic tetrazine absorbance peak in the conjugate's spectrum.
Fluorescence Spectroscopy
Many tetrazine derivatives are inherently fluorescent or become fluorescent upon reaction, providing a highly sensitive method for validation.[6][7] This "turn-on" fluorescence is a hallmark of successful conjugation.[8]
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions of the this compound and the purified conjugate in a suitable buffer.
-
Instrument Setup: Set the excitation wavelength appropriate for the specific tetrazine fluorophore.
-
Emission Scan: Record the emission spectra for both the unreacted this compound and the conjugate.
-
Data Analysis: A significant increase in fluorescence intensity at the expected emission wavelength for the conjugate compared to the starting tetrazine indicates successful conjugation.
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Fluorescence Turn‐On Labeling Based on Bicyclononyne−Tetrazine Cycloaddition Reactions that Form Pyridazine Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Methyltetrazine-amine vs. Tetrazine-amine for Bioorthogonal Applications
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice between Methyltetrazine-amine and Tetrazine-amine is a critical decision that balances the trade-off between stability and reactivity. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for specific research applications.
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry, enabling researchers to label and track biomolecules in complex biological systems with high precision. At the heart of this powerful tool are the tetrazine reagents themselves. This guide focuses on two fundamental amine-functionalized tetrazines: this compound and Tetrazine-amine. The key difference lies in the presence of a methyl group on the tetrazine core, a seemingly small modification that significantly impacts the molecule's properties.
Executive Summary: Stability vs. Reactivity
The central theme in the comparison of this compound and Tetrazine-amine is the inverse relationship between stability and reactivity.
-
This compound is characterized by its enhanced stability , particularly in aqueous and biological media.[1] The electron-donating nature of the methyl group contributes to this increased stability, making it a more robust reagent for long-term experiments or applications where the tetrazine moiety is exposed to physiological conditions for extended periods.[2][3][4] However, this stability comes at the cost of lower reactivity in iEDDA reactions compared to its unsubstituted counterpart.[5]
-
Tetrazine-amine , lacking the methyl group, is generally more reactive due to the electron-deficient nature of the unsubstituted tetrazine ring, which accelerates the iEDDA cycloaddition.[6] This higher reactivity is advantageous for applications requiring rapid kinetics, especially when dealing with low concentrations of reactants. However, this increased reactivity is accompanied by lower stability , making it more susceptible to degradation in aqueous environments.[7]
Quantitative Data Comparison
While direct head-to-head comparative studies for this compound and Tetrazine-amine under identical conditions are not extensively available in the published literature, we can infer their relative performance from studies on closely related analogs: 3-(4-(aminomethyl)phenyl)-6-methyl-1,2,4,5-tetrazine and 3-(4-(aminomethyl)phenyl)-1,2,4,5-tetrazine.
Table 1: Comparison of Reactivity (Second-Order Rate Constants with TCO)
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| 3-(4-(aminomethyl)phenyl)-1,2,4,5-tetrazine | TCO | ~3,000 - 30,000 | PBS, 37°C |
| 3-(4-(aminomethyl)phenyl)-6-methyl-1,2,4,5-tetrazine | TCO | ~1,000 - 2,000 | PBS, 37°C |
Note: The rate constants are approximate values derived from multiple sources and can vary based on the specific TCO derivative and experimental conditions.[8][9]
Table 2: Comparison of Stability (Half-life in Biological Media)
| Tetrazine Derivative | Medium | Half-life (t₁/₂) (hours) | Conditions |
| Hydrogen-substituted tetrazines (analogs of Tetrazine-amine) | Fetal Bovine Serum (FBS) | < 24 | 37°C |
| Methyl-substituted tetrazines (analogs of this compound) | Fetal Bovine Serum (FBS) | > 24 | 37°C |
Note: Data is based on the general observation that methyl-substituted tetrazines are significantly more stable in serum compared to their hydrogen-substituted counterparts.[7][10]
Experimental Protocols
To facilitate reproducible and comparative studies, the following are detailed methodologies for key experiments.
Protocol 1: Determination of Tetrazine Stability in Aqueous Buffer
This protocol outlines a general method for assessing the stability of tetrazine derivatives in a physiologically relevant buffer.
1. Reagent Preparation: a. Prepare a 10 mM stock solution of the tetrazine derivative (this compound or Tetrazine-amine) in anhydrous DMSO. b. Prepare the reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
2. Sample Preparation: a. Dilute the tetrazine stock solution in PBS (pH 7.4) to a final concentration of 50 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on stability.
3. Incubation: a. Incubate the samples in a temperature-controlled environment, typically at 37°C, to mimic physiological conditions.
4. Time-Point Analysis: a. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the sample. b. Monitor the degradation of the tetrazine by measuring the decrease in its characteristic absorbance using a UV-Vis spectrophotometer (typically between 510-540 nm).[11] Alternatively, analyze the remaining intact tetrazine concentration using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
5. Data Analysis: a. Plot the percentage of the remaining tetrazine derivative as a function of time. b. Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.[11]
Protocol 2: Determination of Reaction Kinetics by Stopped-Flow Spectrophotometry
This protocol details the measurement of the second-order rate constant (k₂) for the iEDDA reaction between a tetrazine and a TCO derivative.
1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of a TCO derivative (e.g., TCO-PEG4-amine) at a higher concentration (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[11]
2. Stopped-Flow Measurement: a. Equilibrate a stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[11] b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically 510-540 nm) over time.[11][12]
3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].[11] c. Repeat the experiment with at least three different concentrations of the TCO derivative to ensure the linearity of the plot of k_obs versus [TCO] and to obtain a more accurate k₂ from the slope of this plot.
Visualizing Workflows and Concepts
Bioorthogonal Antibody Labeling Workflow
The following diagram illustrates a typical workflow for labeling an antibody with a tetrazine derivative for subsequent detection or targeting.
References
- 1. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bidmc.org [bidmc.org]
- 10. Performance and Stability of New Class of Fetal Bovine Sera (FBS) and Its Lyophilized Form in ELISpot and FluoroSpot Assays: Applications for Monitoring the Immune Response in Vaccine, and Cell and Gene Immunotherapy in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Unrivaled Speed of Bioorthogonal Chemistry: A Comparative Analysis of Methyltetrazine and TCO Click Chemistry Kinetics
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount. The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and trans-cyclooctene (TCO) stands out for its exceptionally rapid kinetics, offering a powerful tool for in vivo imaging, drug delivery, and the precise labeling of biomolecules. This guide provides an in-depth comparative analysis of the kinetics of this reaction, supported by experimental data, to inform the selection of the most appropriate chemical tools for your research.
The iEDDA reaction between a tetrazine and a TCO is a cornerstone of click chemistry, prized for its high speed and specificity in biological environments.[1] This reaction proceeds without the need for a catalyst, a significant advantage for in vivo applications where metal toxicity is a concern.[2] The kinetics of this ligation are quantified by the second-order rate constant (k₂), a direct measure of reaction speed. Even at low, physiologically relevant concentrations, the high k₂ values of the methyltetrazine-TCO reaction ensure efficient and rapid conjugation.[3]
Quantitative Comparison of Reaction Kinetics
The reaction rate is highly sensitive to the electronic and steric properties of both the tetrazine and the TCO derivative. Electron-withdrawing groups on the tetrazine ring generally accelerate the reaction, while electron-donating groups on the TCO have a similar effect.[4][5] The inherent ring strain of the TCO molecule is also a major contributor to its high reactivity.[6] The following table summarizes the second-order rate constants for various methyltetrazine and other tetrazine derivatives with TCOs, providing a clear comparison of their reaction kinetics under different conditions.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Temperature [°C] | Reference(s) |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS | RT | [4] |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media | RT | [4] |
| Methyltetrazine (Me-Tz) | axial-TCO (4a-TCO) | >1000 | PBS | 37 | [3] |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media | RT | [4] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2000 | 9:1 Methanol/Water | RT | [4] |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS | RT | [4] |
Note: "RT" indicates room temperature. The specific TCO structures and full tetrazine derivative names can be found in the cited literature.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for comparing different click chemistry pairs. Stopped-flow spectrophotometry is a widely used technique for measuring the rapid kinetics of tetrazine-TCO ligations.
Stopped-Flow Spectrophotometry Protocol
This method allows for the real-time monitoring of the reaction by observing the disappearance of the characteristic absorbance of the tetrazine chromophore.
1. Reagent Preparation:
-
Prepare a stock solution of the methyltetrazine derivative (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).
-
On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final concentrations. To ensure pseudo-first-order conditions, the concentration of the TCO derivative should be at least 10-fold higher than the methyltetrazine concentration.[7]
2. Stopped-Flow Measurement:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).[7]
-
Load the methyltetrazine and TCO solutions into separate syringes of the instrument.[7]
-
Initiate the rapid mixing of the two solutions and immediately begin monitoring the decrease in absorbance at the tetrazine's maximum wavelength (typically between 510-540 nm) over time.[7]
-
Record the absorbance decay trace until the reaction is complete.[7]
3. Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to determine the observed rate constant (k_obs).[7]
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the TCO derivative, which was in excess: k₂ = k_obs / [TCO].[7][8]
HPLC/LC-MS Analysis Protocol
For slower reactions or to confirm product formation, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
1. Reaction Setup:
-
Set up the reaction in a vial at a known temperature with defined concentrations of the methyltetrazine and TCO derivatives.[4]
2. Time Points:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.[4]
3. Quenching:
-
Immediately quench the reaction in the aliquot to stop it. This can be achieved by rapid dilution with a suitable solvent or by adding a scavenger for one of the reactants.[4][9]
4. Analysis:
-
Analyze the quenched samples by HPLC or LC-MS to determine the concentrations of the remaining reactants and the newly formed product over time.[4] By plotting the concentration of reactants versus time, the rate constant can be determined.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the kinetics of a methyltetrazine-TCO reaction using stopped-flow spectrophotometry.
Logical Relationship of Factors Affecting Reaction Kinetics
The rate of the methyltetrazine-TCO ligation is a function of several interconnected factors. The following diagram illustrates these relationships.
References
- 1. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Quantifying Protein Labeling: Methyltetrazine-NHS Ester vs. Amine-Reactive Dyes
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of labeling is paramount for ensuring the efficacy, reproducibility, and safety of their modified biomolecules. This guide provides an objective comparison of two prevalent amine-labeling methods: the bioorthogonal reaction involving Methyltetrazine-NHS ester and the conventional labeling with amine-reactive fluorescent dye NHS esters. We will delve into the experimental protocols for labeling and the subsequent quantification of the degree of labeling (DOL) using UV-Vis spectrophotometry and mass spectrometry, supported by comparative data.
Introduction to Amine-Reactive Labeling Chemistries
The most common strategy for labeling proteins is to target the primary amines present in the side chain of lysine residues and the N-terminus. N-hydroxysuccinimide (NHS) esters are widely used reagents that react with these amines under mild conditions to form stable amide bonds.
Methyltetrazine-NHS Ester: This reagent introduces a methyltetrazine moiety onto the protein. Tetrazines are key components of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction. This allows for a highly specific and rapid secondary reaction with a trans-cyclooctene (TCO)-tagged molecule. This two-step approach is particularly useful for applications requiring high specificity and controlled conjugation in complex biological environments.
Amine-Reactive Dye-NHS Ester: This is a more direct labeling approach where a fluorescent dye, functionalized with an NHS ester, is conjugated directly to the primary amines of a protein. This method is extensively used for creating fluorescently labeled proteins for various applications, including immunoassays, microscopy, and flow cytometry.
Comparison of Labeling Performance
The choice between Methyltetrazine-NHS ester and a standard amine-reactive dye-NHS ester depends on the specific experimental goals.
| Feature | Methyltetrazine-NHS Ester | Amine-Reactive Dye-NHS Ester |
| Reaction Principle | Two-step: 1) Amine labeling with Methyltetrazine-NHS ester. 2) Bioorthogonal iEDDA reaction with a TCO-modified molecule. | One-step: Direct labeling of primary amines. |
| Specificity | High for the secondary bioorthogonal reaction, which is highly specific and avoids off-target reactions. | Moderate, as it targets all accessible primary amines, which can lead to a heterogeneous population of labeled proteins. |
| Kinetics | The iEDDA reaction is exceptionally fast. | Reaction kinetics are generally slower than the iEDDA reaction. |
| Applications | Pre-targeted imaging, in vivo tracking, construction of complex bioconjugates. | Direct protein visualization, immunoassays, flow cytometry, fluorescence microscopy. |
Quantifying the Degree of Labeling (DOL)
The degree of labeling (DOL), defined as the average number of label molecules conjugated to a single protein molecule, is a critical parameter to determine. An optimal DOL is crucial, as a low DOL may result in a weak signal, while an excessively high DOL can lead to protein denaturation, loss of function, or fluorescence quenching.[1]
UV-Vis Spectrophotometry
A common and accessible method for determining the DOL of labeled proteins is UV-Vis spectrophotometry.[2][3] This technique relies on the Beer-Lambert law to calculate the concentration of the protein and the conjugated label based on their specific absorbance maxima and molar extinction coefficients.
General Protocol for DOL Determination by UV-Vis Spectrophotometry:
-
Purification: Remove all unbound label from the conjugated protein solution using methods like dialysis or gel filtration.[2]
-
Spectra Acquisition: Measure the absorbance of the purified conjugate solution at 280 nm (A280), which is the typical absorbance maximum for proteins, and at the absorbance maximum of the label (Amax).
-
Calculation: Use the following formula to calculate the DOL:[3]
DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εlabel]
Where:
-
Amax: Absorbance of the conjugate at the λmax of the label.
-
A280: Absorbance of the conjugate at 280 nm.
-
εprotein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M-1cm-1).[2]
-
εlabel: Molar extinction coefficient of the label at its λmax.
-
CF (Correction Factor): The ratio of the label's absorbance at 280 nm to its absorbance at its λmax (A280, label / Amax, label).[2]
-
Quantitative Data for DOL Calculation:
| Parameter | Methyltetrazine | Fluorescent Dye (e.g., Cy5) |
| λmax | ~520 nm[4] | ~650 nm |
| εlabel (M-1cm-1) | ~430*[5] | ~250,000 |
| Correction Factor (CF) | To be determined experimentally | ~0.05 |
*Note: The molar extinction coefficient for methyltetrazine is based on a dextran conjugate and is used here as an approximation. This value should be determined experimentally for the specific conjugate for highest accuracy.
Mass Spectrometry
Mass spectrometry (MS) offers a highly accurate and direct method for determining the DOL. By measuring the mass of the unlabeled and labeled protein, the number of attached labels can be precisely determined.
General Workflow for DOL Determination by Mass Spectrometry:
-
Sample Preparation: Prepare both the unlabeled and labeled protein samples for MS analysis. This may involve buffer exchange and dilution.
-
Mass Analysis: Analyze the samples using a mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the unlabeled protein and the different labeled species (e.g., protein + 1 label, protein + 2 labels, etc.). The average DOL can be calculated from the relative abundance of each species.
Experimental Protocols
Protocol 1: Labeling of IgG with Methyltetrazine-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with Methyltetrazine-NHS Ester.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS)
-
Methyltetrazine-NHS Ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Adjust the pH of the IgG solution (1-5 mg/mL in PBS) to 8.0-8.5 by adding 1 M NaHCO₃.
-
Reagent Preparation: Immediately before use, dissolve the Methyltetrazine-NHS Ester in DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS Ester solution to the IgG solution. Incubate for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent using a spin desalting column.
Protocol 2: Labeling of IgG with a Fluorescent Dye-NHS Ester
This protocol is a general procedure for labeling an antibody with a fluorescent dye NHS ester.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS)
-
Fluorescent Dye-NHS Ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Adjust the pH of the IgG solution (2-5 mg/mL in PBS) to 8.0-8.5 with 1 M NaHCO₃.
-
Reagent Preparation: Dissolve the Dye-NHS Ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add 50-100 µL of the dye solution per 10 mg of antibody. Incubate for 1 hour at room temperature with continuous stirring, protected from light.[6]
-
Quenching (Optional): Add quenching buffer to stop the reaction.
-
Purification: Separate the labeled antibody from unreacted dye using a spin desalting column.
Visualizing the Workflow
Caption: Experimental workflow for protein labeling and quantification of the degree of labeling (DOL).
Logical Relationship of DOL Calculation
Caption: Logical flow for calculating the Degree of Labeling (DOL) using UV-Vis spectrophotometry.
Conclusion
The choice between Methyltetrazine-NHS ester and conventional amine-reactive dyes is dictated by the specific needs of the application. While direct dye conjugation is a straightforward method for many fluorescence-based assays, the bioorthogonal approach offered by methyltetrazine provides enhanced specificity and control for more complex bioconjugation strategies. Regardless of the chosen method, accurate quantification of the degree of labeling is essential. Both UV-Vis spectrophotometry and mass spectrometry are powerful techniques for this purpose, with the former being more accessible and the latter providing higher accuracy. The protocols and data presented in this guide provide a solid foundation for researchers to perform and quantify their protein labeling experiments effectively.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to Tetrazine Derivatives for Bioconjugation: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of the right chemical tools is paramount. The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), has emerged as a powerful strategy for bioconjugation due to its exceptional speed and specificity.[1][2] However, the growing diversity of tetrazine derivatives necessitates a clear understanding of their comparative performance. This guide provides an objective, data-driven comparison of various tetrazine derivatives to facilitate informed selection for specific research applications.
The utility of a tetrazine derivative in a biological context is primarily dictated by a trade-off between reaction kinetics and stability.[1][3] Generally, tetrazines bearing electron-withdrawing substituents exhibit faster reaction rates but are often less stable in aqueous environments. Conversely, those with electron-donating groups tend to be more stable but react more slowly.[3][4] This guide will delve into these characteristics, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in your research.
Performance Comparison of Tetrazine Derivatives
The selection of a suitable tetrazine derivative is critical and depends on balancing reactivity, stability, and hydrophilicity for the specific application.[1][5] The following tables summarize the performance of various tetrazine derivatives based on published experimental data. It is important to note that reaction conditions, such as the specific dienophile, solvent, and temperature, can influence the observed rate constants.
Table 1: Reaction Kinetics of Common Tetrazine Derivatives with trans-Cyclooctene (TCO)
| Tetrazine Derivative | Substituents (R, R') | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | 2-pyridyl, 2-pyridyl | ~2000 | 9:1 Methanol/Water | [2][6][7] |
| H-Tet-Pyrimidyl | H, Pyrimidyl | ~13,000 | Not Specified | [8] |
| Me-Tet-Pyrimidyl | CH₃, Pyrimidyl | ~5,000 | Not Specified | [8] |
| H-Tet-Pyridyl | H, Pyridyl | ~3,000 | Not Specified | [8] |
| Me-Tet-Pyridyl | CH₃, Pyridyl | ~1,000 | Not Specified | [8] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | CH₃, Phenyl | ~1000 | Aqueous Media | [9] |
| H-Tet (unsubstituted) | H, H | up to 30,000 | Aqueous Media | [9] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Phenyl, Phenyl | 3.6 (with BCN) | Methanol | [10] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | pyridin-2-yl, pyridin-2-yl | 118 (with BCN) | Methanol | [10] |
Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer
| Tetrazine Derivative | Substituent Type | Stability Assessment | Conditions | Reference |
| Alkyl-substituted | Electron-donating | Highest stability, >96% remaining after 10h | PBS, pH 7.4, 37°C | [3] |
| Hydrogen-substituted | Neutral | Moderate stability | PBS, pH 7.4, 37°C | [3] |
| Electron-withdrawing group substituted | Electron-withdrawing | Lower stability | PBS, pH 7.4, 37°C | [3] |
| Hydroxyl-substituted | Electron-donating | More stable than pyridyl-substituted | Aqueous environment, 37°C | [5] |
| Pyridyl-substituted | Electron-withdrawing | Less stable than hydroxyl-substituted | Aqueous environment, 37°C | [5] |
Key Concepts and Workflows
To understand the principles governing the selection and application of tetrazine derivatives, the following diagrams illustrate the reaction mechanism, a typical experimental workflow for comparison, and the fundamental relationship between reactivity and stability.
Caption: The iEDDA reaction mechanism between a tetrazine and a trans-cyclooctene (TCO).
Caption: Experimental workflow for the kinetic and stability analysis of tetrazine derivatives.
Caption: The inverse relationship between reaction kinetics and stability in tetrazine derivatives.
Experimental Protocols
Reproducible and comparable data are crucial for the rational selection of bioconjugation reagents.[1] Below are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constant (k₂)
This protocol describes the measurement of the reaction rate between a tetrazine derivative and a TCO derivative using stopped-flow spectrophotometry.
Materials:
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO)
-
TCO derivative stock solution (e.g., 20 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[1]
-
Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Measurement: Load the tetrazine and TCO solutions into separate syringes of the instrument.
-
Initiate Reaction: Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[1][9]
-
Data Analysis:
-
Fit the absorbance decay curve to a pseudo-first-order rate equation to determine the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative.
-
Protocol 2: Assessment of Tetrazine Stability
This protocol outlines a method for evaluating the stability of tetrazine derivatives in an aqueous buffer.
Materials:
-
Tetrazine derivative stock solution (e.g., 10 mM in DMSO)
-
Stability buffer (e.g., PBS, pH 7.4)
-
Incubator or water bath at 37°C
-
HPLC or LC-MS system
Procedure:
-
Reaction Setup: Prepare a solution of the tetrazine derivative in the stability buffer at a defined concentration (e.g., 100 µM).
-
Incubation: Incubate the solution at 37°C.
-
Time Points: At specific time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Quench any potential degradation by flash freezing or immediate analysis.[1]
-
Analysis: Analyze the concentration of the intact tetrazine derivative in each aliquot using HPLC or LC-MS by monitoring the characteristic absorbance of the tetrazine.[1]
-
Data Analysis:
-
Plot the percentage of the remaining tetrazine derivative as a function of time.
-
Determine the half-life (t₁/₂) of the tetrazine derivative under these conditions.
-
Conclusion
The choice of a tetrazine derivative for bioconjugation is a critical decision that impacts the efficiency and success of an experiment. Highly reactive tetrazines are ideal for applications requiring rapid labeling at low concentrations, while more stable derivatives are better suited for protocols involving long incubation times.[5] By understanding the interplay between electronic effects, reaction kinetics, and stability, researchers can select the optimal tetrazine for their specific needs. Furthermore, the development of novel hydrophilic tetrazines is expanding the utility of this chemistry for in vivo applications by improving pharmacokinetic properties.[5][11] This guide provides the foundational data and methodologies to empower researchers to make informed decisions in the exciting and rapidly evolving field of bioorthogonal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP4444356A1 - Hydrophilic tetrazine-functionalized payloads for preparation of targeting conjugates - Google Patents [patents.google.com]
Navigating Bioorthogonal Chemistry: A Comparative Guide to Methyltetrazine-amine Cross-Reactivity
For researchers, scientists, and drug development professionals, the precision of bioorthogonal chemistry is paramount. The ability to conduct specific chemical reactions within complex biological systems without interfering with native processes is a cornerstone of modern chemical biology and drug development. Among the arsenal of bioorthogonal tools, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes stands out for its exceptional speed and selectivity. This guide provides a detailed comparison of Methyltetrazine-amine with other bioorthogonal reagents, focusing on its cross-reactivity and performance in complex biological media, supported by experimental data and protocols.
Performance Comparison in Bioorthogonal Reactions
The efficacy of a bioorthogonal reaction is primarily judged by its kinetics and stability in physiological environments. This compound offers a favorable balance of reactivity and stability. The methyl substituent enhances the stability of the tetrazine ring compared to its unsubstituted counterpart, albeit with a slight reduction in reaction speed[1]. Below is a comparative summary of second-order rate constants and stability for various tetrazine derivatives and their reaction partners.
| Diene (Tetrazine Derivative) | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Stability | Reference |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~1,000 - 5,000 | PBS, 37°C | Good | [2] |
| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | 3,100 | Methanol, 25°C | Good | [3] |
| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | TCO | 22,000 | Methanol, 25°C | Moderate | [3] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | PBS, 37°C | Lower | [2][4] |
| Genetically encoded tetrazine amino acid | strained TCO (sTCO) | 8 x 10⁴ | Eukaryotic cells | Good | [5][6] |
Table 1: Comparative Reaction Kinetics and Stability of Tetrazine Derivatives. This table highlights the trade-off between reactivity and stability, where electron-withdrawing groups generally increase the reaction rate but can decrease stability. Methyl-substituted tetrazines present a compromise, offering enhanced stability crucial for in vivo applications.
Cross-Reactivity in Complex Biological Media
A critical consideration for any bioorthogonal reaction is its potential for off-target reactions in a cellular environment, which is rich in nucleophiles like thiols and amines. While tetrazines are designed for high specificity towards strained alkenes, highly reactive derivatives can exhibit undesired cross-reactivity.
Studies have shown that the proteome reactivity of tetrazine derivatives is a critical factor for their application in live-cell imaging[7]. Tetrazines with high reactivity can lead to non-specific protein labeling, interfering with the desired target-specific signal. Conversely, tetrazines with low or minimal proteome reactivity demonstrate higher selectivity and lower background noise[7]. This compound, with its improved stability, is expected to have a more favorable cross-reactivity profile compared to more reactive, electron-deficient tetrazines[1].
| Bioorthogonal Reagent | Biological Medium | Observation | Implication | Reference |
| Highly reactive SiR-Tzs | HeLa cell lysate | Non-specific protein labeling | High background, potential for off-target effects | [7] |
| Low reactive SiR-Tzs | Live BTK(+) HL60 cells | Selective BTK labeling | High target specificity, minimal background | [7] |
| Strained trans-cyclooctene | Water, serum, amine and thiol solutions | Good stability | Suitable for biological applications | [3] |
| Tetrazine derivatives | Fetal Bovine Serum (FBS) | Degradation observed over time for more reactive derivatives | Stability is context-dependent and needs to be evaluated | [8] |
Table 2: Summary of Cross-Reactivity and Stability in Biological Media. This table underscores the importance of selecting a bioorthogonal reagent with a balance of reactivity and stability to minimize off-target effects in complex biological environments.
Experimental Protocols
To aid researchers in evaluating the cross-reactivity of this compound and other bioorthogonal reagents, we provide the following detailed experimental protocols.
Protocol 1: Assessment of Tetrazine Stability in Human Serum
This protocol outlines a method to quantify the stability of a tetrazine derivative in human serum using LC-MS.
Materials:
-
This compound (or other tetrazine derivative)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Formic acid
-
LC-MS system
Procedure:
-
Prepare a stock solution of the tetrazine derivative in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in PBS to a final concentration of 100 µM.
-
Add the tetrazine solution to an equal volume of human serum, pre-warmed to 37°C.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
To precipitate proteins, add three volumes of cold acetonitrile with 0.1% formic acid.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS.
-
Monitor the disappearance of the parent tetrazine compound over time by measuring the area under the curve of its corresponding mass peak.
-
Calculate the half-life of the tetrazine in serum.
Protocol 2: Evaluation of Off-Target Protein Labeling in Cell Lysate
This protocol describes a method to assess the extent of non-specific protein labeling of a tetrazine derivative in a complex protein mixture.
Materials:
-
HeLa cells (or other cell line of choice)
-
Lysis buffer (e.g., RIPA buffer)
-
This compound labeled with a fluorescent reporter (e.g., SiR-Tz)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Culture and harvest HeLa cells.
-
Lyse the cells using the chosen lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate using a BCA assay.
-
Adjust the protein concentration to 1 mg/mL with lysis buffer.
-
Add the fluorescently labeled tetrazine to the cell lysate at a final concentration of 10 µM.
-
Incubate the mixture for a defined period (e.g., 1 hour) at 37°C.
-
Quench the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner to visualize any labeled proteins.
-
Stain the gel with Coomassie Blue to visualize the total protein loading.
-
Analyze the fluorescent bands to assess the extent of non-specific protein labeling.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and reaction mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for assessing stability and cross-reactivity.
Caption: Desired vs. undesired reaction pathways for this compound.
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Access to Faster Eukaryotic Cell Labeling with Encoded Tetrazine Amino Acids [agris.fao.org]
- 7. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validating Payload Release from Cleavable Methyltetrazine-Amine Linkers: A Comparative Guide
For researchers and drug development professionals in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a cleavable linker is a critical determinant of therapeutic efficacy and safety. The linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently cleave to release the cytotoxic payload upon reaching the target site. This guide provides a comprehensive comparison of Methyltetrazine-amine linkers with other commonly used cleavable linkers, focusing on the validation of payload release with supporting experimental data and detailed protocols.
Introduction to Cleavable Linkers
Cleavable linkers are designed to release their payload in response to specific triggers within the target cell or tumor microenvironment. These triggers can include changes in pH, the presence of specific enzymes, or a reducing environment.[1] In contrast, non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody.[1] The choice between a cleavable and non-cleavable linker strategy has significant implications for the therapeutic index of an ADC.
This compound linkers are a class of bioorthogonal cleavable linkers that operate via a "click-to-release" mechanism. This involves a highly specific and rapid inverse electron demand Diels-Alder (iEDDA) reaction between the methyltetrazine moiety and a trans-cyclooctene (TCO) derivative. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, offering a high degree of control over payload release.
Comparison of Cleavable Linker Technologies
This section compares the performance of this compound linkers with other widely used cleavable linkers, such as Valine-Citrulline (Val-Cit), disulfide, and hydrazone linkers. The data presented is collated from various studies and is intended to provide a comparative overview. Direct head-to-head comparisons under identical conditions are limited in the literature, so experimental context is provided where possible.
Data Presentation: Quantitative Comparison of Cleavable Linkers
| Linker Type | Cleavage Mechanism | Typical Release Trigger | Cleavage Efficiency/Yield | Cleavage Kinetics (Half-life) | Plasma Stability |
| This compound | Inverse electron demand Diels-Alder (iEDDA) cycloaddition followed by elimination | Exogenously administered trans-cyclooctene (TCO) | >90% release observed in some systems upon TCO activation.[2][3] | Rapid, with significant release often observed within minutes to a few hours post-activation.[2][4] | Generally high stability in the absence of the TCO trigger.[2] |
| Valine-Citrulline (Val-Cit) | Proteolytic cleavage | Cathepsin B (overexpressed in lysosomes of tumor cells) | High, but can be dependent on enzyme concentration and accessibility. | Can range from minutes to hours depending on the specific ADC and cellular conditions.[4][5] | Generally stable in human plasma, but can show instability in rodent plasma due to carboxylesterases.[6][7] |
| Disulfide | Reduction of disulfide bond | High intracellular glutathione concentrations | Variable, dependent on steric hindrance around the disulfide bond and glutathione concentration. | Can be rapid upon internalization into the reducing environment of the cytosol. | Stability can be engineered by introducing steric hindrance near the disulfide bond.[8] |
| Hydrazone | Acid hydrolysis | Low pH of endosomes and lysosomes (pH 5.0-6.5) | Generally efficient at acidic pH. | Release is pH-dependent and can occur progressively as the ADC traffics through the endo-lysosomal pathway. | Can exhibit instability at physiological pH (7.4), leading to premature payload release.[5] |
Experimental Protocols for Validating Payload Release
Accurate validation of payload release is paramount in ADC development. The following are detailed methodologies for key experiments to quantify payload release from cleavable linkers, with a focus on this compound and Val-Cit linkers. For the purpose of these protocols, we will assume the payload is Monomethyl Auristatin E (MMAE), a commonly used cytotoxic agent.
HPLC/LC-MS Method for Quantification of Released Payload
This is the most common and quantitative method for analyzing payload release.
Objective: To separate and quantify the free payload from the ADC and other components in a sample (e.g., plasma, cell lysate).
Methodology:
-
Sample Preparation:
-
For plasma stability studies, incubate the ADC in plasma at 37°C. At various time points, precipitate the proteins by adding a 3-fold excess of cold acetonitrile.[2]
-
For cellular uptake and release studies, lyse the cells and precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the free payload.
-
-
HPLC/LC-MS Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.
-
Gradient: A linear gradient from low to high organic phase concentration is used to elute the payload.
-
Detection:
-
UV-Vis: Monitor the absorbance at a wavelength specific to the payload (e.g., ~248 nm for MMAE).
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive ion mode to detect the mass-to-charge ratio (m/z) of the payload. For MMAE, the [M+H]+ ion is typically monitored.[2]
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of the free payload.
-
Calculate the concentration of the released payload in the samples by comparing their peak areas to the standard curve.
-
Fluorescence-Based Assay for Monitoring Linker Cleavage
This method provides a real-time or high-throughput way to assess linker cleavage.
Objective: To detect linker cleavage through a change in fluorescence, often due to the separation of a fluorophore and a quencher.
Methodology:
-
Assay Design:
-
Synthesize a model construct where a fluorophore and a quencher are attached to the linker in a way that cleavage separates them, leading to an increase in fluorescence (a "turn-on" assay).[7]
-
For a this compound linker, the TCO trigger could be labeled with a quencher and the payload side with a fluorophore.
-
-
Experimental Procedure:
-
Incubate the fluorescently labeled ADC under conditions that trigger cleavage (e.g., addition of TCO for a this compound linker, or addition of Cathepsin B for a Val-Cit linker).
-
Monitor the fluorescence intensity over time using a plate reader or fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to determine the kinetics of linker cleavage.
-
The rate of increase in fluorescence is proportional to the rate of payload release.
-
Mandatory Visualization
Cleavage Mechanism of a this compound Linker
Caption: Cleavage of a this compound linker via a "click-to-release" mechanism.
Experimental Workflow for Payload Release Validation
Caption: Workflow for quantifying payload release from an ADC using HPLC/LC-MS.
Comparison of Cleavable Linker Release Mechanisms
Caption: Comparison of triggers for different cleavable linker technologies.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
A Researcher's Guide to Copper-Free Click Chemistry for In Vivo Applications
For researchers, scientists, and drug development professionals, the ability to perform chemical reactions within a living organism—bioorthogonal chemistry—has opened new frontiers in understanding and treating disease. Copper-free click chemistry, a cornerstone of this field, allows for the precise covalent labeling of biomolecules in their native environment without the toxicity associated with traditional copper-catalyzed reactions. This guide provides a detailed comparison of the leading copper-free click chemistry reagents for in vivo use, supported by experimental data and protocols to aid in reagent selection and experimental design.
Two primary reactions dominate the in vivo copper-free click chemistry landscape: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA). Each offers a unique set of advantages and disadvantages in terms of reaction speed, stability, and the steric profile of the reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC reactions involve the coupling of a strained cyclooctyne with an azide. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst.[1] This class of reagents is celebrated for its high biocompatibility and selectivity.[2]
Key SPAAC Reagents: A Comparative Look
Several cyclooctyne derivatives have been developed, each with distinct properties. The most commonly used include Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), and fluorinated cyclooctynes like DIFO.
| Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| DBCO (ADIBO) | 0.24 - 0.34[3][4] | High ring strain leading to fast reaction kinetics. Widely used and commercially available.[1] |
| BCN | 0.07 - 0.2[3][5] | Smaller and less lipophilic than DBCO, offering a good balance of reactivity and stability.[6] |
| DIFO | 7.6 x 10⁻²[7] | Fluorination enhances reactivity.[8] |
| DIMAC | Slower than DIFO | Less reactive than DIFO but still effective for in vivo labeling.[9] |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature.
Inverse-Electron-Demand Diels-Alder (IEDDA)
The IEDDA reaction, typically between a tetrazine and a trans-cyclooctene (TCO), is renowned for its exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC.[10][11] This rapid ligation is particularly advantageous for in vivo applications where reagent concentrations are low and rapid target engagement is crucial.[12]
Key IEDDA Reagents: Speed and Stability
The primary considerations for IEDDA reagents are the reactivity and stability of both the tetrazine and the dienophile.
| Reagent Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| Tetrazine + TCO | ~1 - 10⁶[5][13] | Extremely fast kinetics.[14] Stability of both components, particularly the tetrazine, can be a concern in vivo.[15][16][17] |
| Tetrazine + Norbornene | Slower than TCO | Norbornene is more stable than TCO in solution.[18] |
| Tetrazine + Cyclopropene | Fast | Small and highly reactive dienophile.[15] |
Experimental Protocols
General Protocol for In Vivo Metabolic Labeling and SPAAC Ligation
This protocol outlines a general workflow for labeling biomolecules in a mouse model using metabolic engineering followed by in vivo click chemistry.
-
Metabolic Labeling: Administer an azide-modified metabolic precursor (e.g., Ac4ManNAz for glycan labeling) to the animal model. The dosage and administration schedule will depend on the specific precursor and experimental goals.[9]
-
Reagent Formulation: Dissolve the cyclooctyne-containing probe (e.g., DBCO-PEG-fluorophore) in a biocompatible vehicle such as a mixture of DMSO and saline.
-
In Vivo Ligation: Inject the formulated cyclooctyne probe into the animal. The route of administration (e.g., intraperitoneal, intravenous) and dosage should be optimized for the specific application.[9]
-
Tissue Harvest and Analysis: After a designated time for the reaction to occur and for unbound probe to clear, euthanize the animal and harvest tissues of interest.
-
Homogenization and Lysis: Homogenize the tissues and prepare lysates for subsequent analysis.
-
Detection and Quantification: Analyze the labeled biomolecules using appropriate techniques such as SDS-PAGE with in-gel fluorescence scanning, flow cytometry of isolated cells, or fluorescence microscopy of tissue sections.[9]
Visualizing the Chemistry and Workflows
To better understand the relationships and processes involved in selecting and applying these reagents, the following diagrams are provided.
Caption: A typical workflow for an in vivo copper-free click chemistry experiment.
Caption: Decision tree for selecting a copper-free click chemistry reagent.
Caption: High-level comparison of SPAAC and IEDDA reactions.
Concluding Remarks
The choice between SPAAC and IEDDA chemistries, and the specific reagents within each class, will ultimately depend on the specific biological question, the nature of the target biomolecule, and the experimental constraints. For applications requiring the fastest possible reaction rates, such as pre-targeted imaging with short-lived isotopes, IEDDA is often the superior choice.[10][14] For long-term labeling studies where reagent stability is paramount, SPAAC reagents like BCN may be more suitable.[5] As the toolbox of bioorthogonal chemistry continues to expand, a thorough understanding of the characteristics of each reagent will be crucial for designing and executing successful in vivo experiments.
References
- 1. chempep.com [chempep.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. pnas.org [pnas.org]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 14. [PDF] Inverse electron demand Diels-Alder reactions in chemical biology. | Semantic Scholar [semanticscholar.org]
- 15. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioorthogonal Strategies for Engineering Extracellular Matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of Amine-Labeled Peptides: Methyltetrazine-amine vs. Isobaric Tags
In the realm of quantitative proteomics, the precise and robust labeling of peptides is paramount for the accurate determination of protein abundance. While various chemistries are available, this guide provides a comparative overview of Methyltetrazine-amine labeling and the widely adopted isobaric tagging reagents, such as Tandem Mass Tags (TMT), for the analysis of peptides by mass spectrometry. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and optimal applications for each labeling strategy.
Introduction to Amine-Reactive Peptide Labeling
The primary goal of chemical labeling in quantitative proteomics is to introduce a unique mass or reporter signature to peptides from different samples, enabling their relative or absolute quantification in a single mass spectrometry run. The most common targets for such labeling are the primary amines found at the N-terminus of every peptide and on the epsilon-amino group of lysine residues. This ensures that nearly all peptides in a complex digest are labeled.
This compound is a heterobifunctional linker molecule. It possesses a primary amine for potential reaction with peptides and a methyltetrazine moiety. The latter is a key component in bioorthogonal chemistry, known for its rapid and specific reaction with strained alkenes and alkynes, such as trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] While its primary application is in bioorthogonal ligation for applications like imaging and drug delivery, its amine-reactive potential allows for its consideration in broader peptide labeling contexts.[1][2]
Tandem Mass Tags (TMT) are a class of isobaric labeling reagents.[3] They consist of an amine-reactive group, a mass normalizer, and a mass reporter.[1][3] Peptides from different samples are labeled with different TMT reagents. While the total mass of the labeled peptides is identical (isobaric), fragmentation in the mass spectrometer releases reporter ions of unique masses, the intensities of which are used for quantification.[3][4]
Comparative Analysis of Labeling Chemistries
The choice of labeling reagent is critical and impacts multiple stages of a proteomics workflow, from sample preparation to data analysis. Below is a comparison of the key features of this compound and TMT reagents.
| Feature | This compound | Tandem Mass Tags (TMT) |
| Target Residue(s) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Reaction Type | Amine acylation (e.g., via NHS-ester activation) | N-acylation via NHS-ester |
| Primary Application | Bioorthogonal chemistry (ligation to TCO-modified molecules)[1] | Multiplexed quantitative proteomics[3] |
| Quantification Strategy | MS1-based (mass shift) | MS2/MS3-based (reporter ions)[3] |
| Multiplexing Capability | Limited (typically binary, labeled vs. unlabeled) | High (up to 18-plex with TMTpro)[5] |
| Mass Shift (Da) | Variable depending on the specific this compound reagent | Isobaric (no mass shift at MS1 level)[3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections outline the typical protocols for peptide labeling with an amine-reactive Methyltetrazine derivative and TMT reagents.
Protocol 1: Peptide Labeling with Amine-Reactive Methyltetrazine
This protocol is based on standard procedures for labeling peptides with amine-reactive reagents and would require a Methyltetrazine derivative activated for amine coupling (e.g., Methyltetrazine-NHS ester).
-
Protein Digestion: Proteins extracted from biological samples are reduced, alkylated, and digested with an MS-grade protease, such as trypsin.
-
Peptide Quantification: The resulting peptide concentration is accurately determined.
-
Reconstitution: Peptides are reconstituted in an amine-free buffer with a slightly basic pH (e.g., 100 mM TEAB, pH 8.5).
-
Labeling Reaction: The Methyltetrazine-NHS ester is dissolved in an organic solvent (e.g., anhydrous DMSO or acetonitrile) and added to the peptide solution at a specific molar excess. The reaction is incubated for 1-2 hours at room temperature.
-
Quenching: The reaction is quenched by adding an amine-containing buffer, such as hydroxylamine or Tris buffer.
-
Sample Cleanup: The labeled peptides are purified using C18 solid-phase extraction (SPE) to remove excess reagent and salts.
-
LC-MS/MS Analysis: The labeled peptides are analyzed by LC-MS/MS. Quantification is performed at the MS1 level by comparing the ion intensities of the labeled and unlabeled peptides.
Protocol 2: Peptide Labeling with Tandem Mass Tags (TMT)
This protocol follows the standard workflow for TMT labeling.[3]
-
Protein Digestion: Similar to the Methyltetrazine protocol, proteins are digested to peptides.
-
Peptide Quantification: Accurate determination of peptide concentration is performed for each sample.
-
Reconstitution: Peptides from each sample are reconstituted in an amine-free buffer (e.g., 100 mM TEAB, pH 8.5).
-
TMT Labeling: Each TMT reagent is dissolved in anhydrous acetonitrile and added to its respective peptide sample. The reactions are incubated for 1 hour at room temperature.[3]
-
Quenching: The labeling reaction is quenched with hydroxylamine.[3]
-
Sample Pooling: The labeled samples are combined into a single mixture.
-
Sample Cleanup: The pooled sample is desalted using C18 SPE.
-
LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS using a method that includes a high-energy collision-induced dissociation (HCD) or similar fragmentation step to generate reporter ions for quantification.[6]
Mass Spectrometry Analysis and Data Interpretation
The mass spectrometry workflow and data analysis strategies differ significantly between these two labeling approaches.
This compound Labeled Peptides
-
MS1 Level Quantification: The mass addition of the Methyltetrazine label results in a mass shift for the labeled peptides compared to their unlabeled counterparts. Relative quantification is achieved by comparing the peak areas or intensities of the labeled and unlabeled peptide precursor ions in the MS1 spectra.
-
MS/MS Fragmentation: In MS/MS, the labeled peptides will fragment along the peptide backbone, producing b- and y-type ions for sequence identification. The Methyltetrazine moiety will be part of the fragment ions containing the N-terminus or a lysine residue. The stability of the tetrazine group during fragmentation is a key consideration, as labile modifications can complicate spectral interpretation.
TMT Labeled Peptides
-
Isobaric at MS1: Peptides labeled with different TMT reagents are isobaric and appear as a single precursor ion peak in the MS1 spectrum.[3] This simplifies the MS1 spectrum and reduces complexity.[5]
-
Reporter Ion Quantification at MS2/MS3: During MS/MS, the TMT tag fragments to produce unique reporter ions in the low m/z region of the spectrum.[3][6] The relative intensities of these reporter ions correspond to the relative abundance of the peptide in each of the pooled samples.[4] Peptide sequence information is obtained from the b- and y-type fragment ions in the same spectrum.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both labeling strategies.
References
- 1. creative-proteomics.com [creative-proteomics.com]
- 2. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 4. Comparison of protein expression ratios observed by sixplex and duplex TMT labeling method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyltetrazine-amine: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection is paramount when handling chemical reagents. This guide provides essential safety and logistical information for the proper disposal of Methyltetrazine-amine, a compound frequently utilized in bioconjugation and click chemistry applications. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While some safety data sheets (SDS) classify it as not hazardous, others for structurally related compounds indicate potential hazards.[1][2] Therefore, it is prudent to treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.[3]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[4]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.[3]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or respirator should be used in a well-ventilated area or fume hood.[3][5]
Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[1]
-
Avoid generating dust when working with the solid form.[3]
-
Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[1] The recommended storage temperature is -20°C.[6][7]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[3][8]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[3]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]
-
-
Containerization:
-
Use a container made of a material compatible with the chemical and ensure it has a secure, tight-fitting lid.[3][10]
-
Label the container clearly with "Hazardous Waste," the full chemical name "Waste this compound," and any appropriate hazard warnings (e.g., "Irritant," "Handle with Caution").[3][9]
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[3]
-
Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into the designated hazardous waste container.[3]
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.[3]
-
-
Final Disposal:
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [6][7] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. collectandrecycle.com [collectandrecycle.com]
Safeguarding Your Research: Essential Protocols for Handling Methyltetrazine-amine
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Methyltetrazine-amine. Adherence to strict safety and disposal protocols is crucial for protecting both the individual and the integrity of the research. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
This compound and its derivatives are important reagents in bioconjugation and click chemistry.[1][2][3] While some safety data sheets (SDS) classify this compound as not a hazardous substance, others, particularly for related compounds like Methyltetrazine-PEG4-amine hydrochloride, indicate potential hazards such as acute oral toxicity, skin irritation, and serious eye irritation.[4][5] Therefore, a cautious approach to handling is strongly recommended.
Personal Protective Equipment (PPE)
A comprehensive array of personal protective equipment should be worn at all times when handling this compound to minimize exposure risks.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tight-sealing to protect against splashes.[6] |
| Hand Protection | Chemical-resistant Gloves | Compatible with amines.[6] |
| Body Protection | Laboratory Coat | To protect skin and clothing.[6] |
| Respiratory Protection | Respirator | In case of insufficient ventilation or aerosol formation.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure for handling this compound is critical for safety and experimental success.
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[5]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate personal protective equipment as detailed in the table above.
-
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[4]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[4]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and consult a physician.[4]
-
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Keep this compound waste separate from other chemical waste streams to avoid potentially hazardous reactions.[7]
-
This includes unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves).
-
-
Containerization :
-
Use clearly labeled, sealed containers made of materials compatible with amines for all this compound waste.[7]
-
-
Disposal :
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
